Isomazole
Description
RN & structure given in first source; RN given refers to parent cpd; closely related to sulmazole
See also: Isomazole Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
CAS No. |
86315-52-8 |
|---|---|
Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
2-(2-methoxy-4-methylsulfinylphenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H13N3O2S/c1-19-13-7-9(20(2)18)3-4-10(13)14-16-11-5-6-15-8-12(11)17-14/h3-8H,1-2H3,(H,16,17) |
InChI Key |
JQUKCPUPFALELS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=NC=C3 |
Appearance |
Solid powder |
Other CAS No. |
86315-52-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
87359-33-9 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-((2-methoxy-4-methylsulfinyl)phenyl)-H-imidazo(4,5-b)pyridine AR-L 115 BS AR-L115 BW A746C BWA746C isomazole LY 175326 LY-175326 LY175326 MG 28734 MG-28734 sulmazol sulmazole Vardax |
Origin of Product |
United States |
Foundational & Exploratory
Isomazole's Mechanism of Action in Cardiac Myocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isomazole is a cardiotonic agent characterized by a dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and sensitization of the contractile machinery to calcium. In non-failing cardiac myocytes, this compound elicits a significant positive inotropic effect, primarily by inhibiting PDE isoenzymes III and IV. This leads to an accumulation of cyclic adenosine monophosphate (cAMP), enhanced protein kinase A (PKA) activity, and consequently, increased calcium influx and sarcoplasmic reticulum calcium release, resulting in augmented contractility. However, the positive inotropic efficacy of this compound is notably diminished in failing hearts, a phenomenon attributed to defects in the receptor-adenylate cyclase signaling cascade rather than impaired PDE inhibition. Concurrently, this compound directly interacts with the myofilaments to increase their sensitivity to calcium, a mechanism that contributes to its inotropic effect and is preserved in the failing heart. This guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and quantitative parameters associated with this compound's action in cardiac myocytes.
Phosphodiesterase Inhibition
This compound's primary mechanism of action is the inhibition of cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP. By inhibiting PDEs, this compound increases the intracellular concentration of cAMP, leading to the activation of PKA and subsequent phosphorylation of key proteins involved in cardiac excitation-contraction coupling.
Isoenzyme Specificity
This compound exhibits a degree of selectivity for different PDE isoenzymes. While it is a potent inhibitor of PDE III and PDE IV, its effects on PDE I and PDE II are less pronounced. The combined inhibition of PDE III and PDE IV is believed to be the principal driver of the positive inotropic effect observed in non-failing cardiac tissue.[1]
Signaling Pathway
The inhibition of PDE III and PDE IV by this compound initiates a well-defined signaling cascade within the cardiac myocyte, as depicted below.
Myofilament Calcium Sensitization
In addition to its effects on cAMP levels, this compound directly enhances the sensitivity of the cardiac myofilaments to calcium. This mechanism is independent of PDE inhibition and contributes to the overall positive inotropic effect.
Direct Action on Contractile Proteins
Studies on skinned cardiac muscle fibers have demonstrated that this compound shifts the force-calcium curve to the left, indicating an increased responsiveness of the contractile apparatus to a given concentration of calcium. This suggests a direct interaction of this compound with one or more of the proteins of the troponin complex or other myofilament proteins, although the precise binding site has not been definitively identified.
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound.
| Parameter | Condition | Value | Reference |
| Inotropic Effect | |||
| Force of Contraction | Non-failing human heart | 278.3 ± 89.1% of predrug value | [1] |
| Force of Contraction | Failing human heart (NYHA IV) | 110.1 ± 10.7% of predrug value | [1] |
| Hemodynamic Effects (in patients with heart failure) | |||
| Systemic Resistance | Overall group | 20% decrease | |
| Left and Right Filling Pressures | Overall group | 35-45% decrease | |
| Cardiac Atrial Natriuretic Peptide Release | Overall group | 69% reduction | |
| Cardiac Output | Group with elevated preload | 23% increase | |
| Cardiac Output | Group with normal/low preload | 18% decrease |
| Parameter | Value | Reference |
| Phosphodiesterase Inhibition | ||
| IC50 vs. PDE III (dog heart) | 100 µM |
Experimental Protocols
Measurement of Myocardial Contractility
-
Preparation: Ventricular trabeculae carneae are isolated from non-failing and explanted failing human hearts.
-
Apparatus: The muscle strips are mounted in an organ bath containing a physiological salt solution, aerated with 95% O₂ and 5% CO₂, and maintained at a constant temperature. One end of the muscle is fixed, and the other is connected to a force transducer.
-
Procedure: The muscles are electrically stimulated to contract at a fixed frequency. After a stabilization period, baseline contractile force is recorded. This compound is then added to the bath in increasing concentrations, and the change in force of contraction is measured.
Phosphodiesterase Isoenzyme Separation and Activity Assay
-
Homogenization: Myocardial tissue is homogenized in a buffered solution.
-
Chromatography: The homogenate is subjected to DEAE-Sepharose chromatography to separate the different PDE isoenzymes (I-IV).
-
Activity Assay: The activity of each isoenzyme fraction is determined by measuring the rate of hydrolysis of radiolabeled cAMP or cGMP. The inhibitory effect of this compound is assessed by including it in the reaction mixture at various concentrations and calculating the IC50 value.
Assessment of Myofilament Calcium Sensitivity
-
Preparation: Skinned cardiac muscle fibers are prepared by treating the muscle with a detergent (e.g., Triton X-100) to permeabilize the cell membranes. This allows for direct control of the intracellular calcium concentration.
-
Apparatus: The skinned fibers are mounted between a force transducer and a motor in a series of bathing solutions with precisely controlled free calcium concentrations.
-
Procedure: The force of contraction is measured at various calcium concentrations to generate a force-calcium curve. The experiment is repeated in the presence of this compound to determine its effect on the calcium sensitivity of the myofilaments (i.e., a leftward shift of the curve).
Conclusion
This compound exerts its cardiotonic effects in cardiac myocytes through a dual mechanism of phosphodiesterase inhibition and myofilament calcium sensitization. Its potent positive inotropic effect in non-failing hearts is primarily driven by the inhibition of PDE III and IV, leading to increased intracellular cAMP. The reduced efficacy in failing hearts highlights the importance of the integrity of the upstream signaling pathway. The calcium-sensitizing property of this compound offers a complementary mechanism that may be particularly relevant in the context of heart failure where cAMP-dependent signaling is compromised. Further research to elucidate the precise molecular interactions underlying its calcium-sensitizing effect and a more detailed characterization of its PDE isoenzyme inhibitory profile will provide deeper insights into its therapeutic potential and guide the development of next-generation cardiotonic agents.
References
Isomazole's Phosphodiesterase Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomazole is a cardiotonic agent with vasodilatory properties that has been investigated for its potential in treating heart failure.[1][2] Its mechanism of action is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, coupled with a calcium-sensitizing effect.[1][3] Understanding the specific PDE selectivity profile of this compound is crucial for elucidating its pharmacological effects and predicting its therapeutic potential and possible side effects. This technical guide provides an in-depth overview of the phosphodiesterase selectivity profile of this compound, including available data, relevant experimental protocols, and the signaling pathways it modulates.
Data Presentation: Phosphodiesterase Inhibition Profile of this compound
| PDE Family | Isoform(s) | Reported Inhibition by this compound | Notes |
| PDE3 | - | Yes | This compound is a known inhibitor of PDE3.[4] Its positive inotropic effects are largely attributed to this inhibition.[5] |
| PDE4 | - | Yes | This compound also inhibits PDE4. At concentrations that produce the maximal positive inotropic effect, both PDE3 and PDE4 are reported to be completely inhibited.[5] |
| PDE5 | - | Possible | While direct inhibition by this compound is not definitively reported, its analogue, sulmazole, is a significant inhibitor of the cGMP-specific PDE5. |
Experimental Protocols
The determination of a compound's PDE selectivity profile typically involves in vitro enzymatic assays. Below is a representative protocol for a phosphodiesterase activity assay, which can be adapted to determine the IC50 values of this compound for various PDE isoforms.
Representative Protocol: In Vitro Phosphodiesterase Activity Assay (Radiometric)
This protocol is a common method for measuring the enzymatic activity of PDEs and the inhibitory potency of test compounds.
1. Reagents and Materials:
-
Purified recombinant human PDE enzymes (various isoforms)
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Microplates (96-well or 384-well)
-
Scintillation counter
2. Assay Procedure:
-
Enzyme Preparation: Dilute the purified PDE enzymes to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
Reaction Initiation:
-
To each well of the microplate, add the assay buffer, the diluted this compound solution (or vehicle for control wells), and the diluted PDE enzyme.
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP) to each well. The final substrate concentration should be below the Km for the respective enzyme to ensure sensitivity to competitive inhibition.
-
-
Reaction Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring that substrate conversion does not exceed 20% to maintain initial velocity conditions.
-
Reaction Termination: Stop the reaction by adding snake venom nucleotidase. This enzyme will hydrolyze the product of the PDE reaction ([³H]-5'-AMP or [³H]-5'-GMP) to the corresponding nucleoside ([³H]-adenosine or [³H]-guanosine).
-
Separation of Product:
-
Add a slurry of anion-exchange resin to each well. The resin will bind the unreacted, negatively charged [³H]-cAMP or [³H]-cGMP.
-
The neutral product, [³H]-adenosine or [³H]-guanosine, will remain in the supernatant.
-
Allow the resin to settle or centrifuge the plate to pellet the resin.
-
-
Quantification:
-
Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of product formed and thus the PDE activity.
-
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Visualization
The inhibition of specific PDE isoforms by this compound leads to an increase in the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and potentially cyclic guanosine monophosphate (cGMP), thereby modulating various downstream signaling pathways.
cAMP-Mediated Signaling Pathway
This compound's primary mechanism of action involves the inhibition of PDE3 and PDE4, both of which hydrolyze cAMP. This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to increased cardiac contractility and smooth muscle relaxation.
Caption: cAMP signaling pathway modulated by this compound.
cGMP-Mediated Signaling Pathway
Given that sulmazole, an analogue of this compound, inhibits PDE5, it is plausible that this compound may also have some effect on the cGMP signaling pathway. PDE5 specifically hydrolyzes cGMP. Inhibition of PDE5 would lead to an accumulation of cGMP, activation of Protein Kinase G (PKG), and subsequent vasodilation.
Caption: Potential modulation of the cGMP pathway by this compound analogues.
Experimental Workflow for PDE Selectivity Profiling
The following diagram illustrates a typical workflow for determining the phosphodiesterase selectivity profile of a test compound like this compound.
Caption: Workflow for determining PDE selectivity.
Conclusion
This compound is a phosphodiesterase inhibitor with demonstrated activity against PDE3 and PDE4. This dual inhibition is consistent with its observed positive inotropic and vasodilatory effects. While the potential for interaction with other PDE isoforms, such as PDE5, has been suggested through its analogues, further quantitative studies are required to establish a complete and precise selectivity profile. The experimental methodologies and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the pharmacological properties of this compound and similar compounds. A comprehensive understanding of its PDE selectivity is paramount for the continued exploration of its therapeutic applications.
References
- 1. Exploratory study of the effects of single doses of this compound on hemodynamics and heart rate variability parameters in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrasting preload-dependent hemodynamic and neurohumoral effects of this compound, a partial phosphodiesterase inhibitor and calcium sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The new cardiotonic agent sulmazole is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | PDE | TargetMol [targetmol.com]
- 5. Effects of this compound on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomazole and the Calcium Sensitization Pathway in Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Smooth muscle contraction is a fundamental physiological process, the dysregulation of which contributes to various pathologies, including hypertension and asthma. Contraction is primarily initiated by an increase in intracellular calcium ([Ca²⁺]i), which leads to the phosphorylation of the 20-kDa regulatory light chain of myosin II (MLC₂₀). However, the force of smooth muscle contraction can be modulated independently of [Ca²⁺]i through a process known as calcium sensitization. This phenomenon allows for sustained contraction at basal or low [Ca²⁺]i levels and is a critical mechanism for regulating smooth muscle tone. Isomazole, a phosphodiesterase (PDE) inhibitor, has been identified as a compound with calcium-sensitizing properties. This technical guide provides an in-depth exploration of the core molecular pathways governing calcium sensitization in smooth muscle and discusses the putative mechanism of action of this compound within this context. While the precise pathway for this compound in smooth muscle is not yet fully elucidated, this document synthesizes the current understanding of the key signaling cascades involved, namely the RhoA/Rho-kinase (ROCK) and Protein Kinase C (PKC) pathways.
The Core Mechanism of Smooth Muscle Contraction and Calcium Sensitization
The contractile state of smooth muscle is determined by the phosphorylation level of MLC₂₀. This phosphorylation is dynamically regulated by the opposing activities of Ca²⁺/calmodulin-dependent myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP).
-
Contraction: An increase in intracellular Ca²⁺ leads to the formation of a Ca²⁺-calmodulin complex, which activates MLCK. Activated MLCK then phosphorylates MLC₂₀, promoting actin-myosin cross-bridge cycling and muscle contraction.
-
Relaxation: A decrease in intracellular Ca²⁺ inactivates MLCK. MLCP dephosphorylates MLC₂₀, leading to the dissociation of cross-bridges and muscle relaxation.
Calcium sensitization refers to mechanisms that increase the force of contraction at a given intracellular Ca²⁺ concentration. This is primarily achieved through the inhibition of MLCP activity, which shifts the kinase/phosphatase balance towards a higher level of MLC₂₀ phosphorylation. Two major signaling pathways are recognized as central to this process: the RhoA/ROCK pathway and the PKC pathway.
The RhoA/Rho-Kinase (ROCK) Pathway of Calcium Sensitization
The RhoA/ROCK pathway is a principal mechanism for agonist-induced calcium sensitization in smooth muscle.
Agonists such as phenylephrine and angiotensin II, acting through G-protein-coupled receptors (GPCRs), can activate the small GTPase RhoA. In its active, GTP-bound state, RhoA translocates to the plasma membrane and activates its downstream effector, Rho-kinase (ROCK). ROCK then phosphorylates the myosin-binding subunit of MLCP (MYPT1). This phosphorylation inhibits the catalytic activity of MLCP, leading to an increase in MLC₂₀ phosphorylation and enhanced smooth muscle contraction.
Signaling Pathway Diagram: RhoA/ROCK Pathway
Caption: The RhoA/ROCK pathway leading to MLCP inhibition.
The Protein Kinase C (PKC) Pathway of Calcium Sensitization
The PKC pathway represents another critical route to calcium sensitization. Agonist stimulation of certain GPCRs can also lead to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
DAG, in conjunction with Ca²⁺, activates conventional and novel isoforms of PKC. Activated PKC can then phosphorylate a 17-kDa protein known as CPI-17 (PKC-potentiated inhibitor protein of 17 kDa). Phosphorylated CPI-17 is a potent inhibitor of the catalytic subunit of MLCP. This inhibition, similar to the outcome of the ROCK pathway, results in increased MLC₂₀ phosphorylation and smooth muscle contraction.
Signaling Pathway Diagram: PKC Pathway
The Therapeutic Potential of Isomazole in Heart Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomazole is a novel cardiotonic agent with a dual mechanism of action, functioning as both a phosphodiesterase (PDE) inhibitor and a calcium sensitizer. This unique pharmacological profile has positioned it as a subject of investigation for the treatment of heart failure. Preclinical and clinical studies have explored its hemodynamic and neurohormonal effects, revealing a complex interplay between its positive inotropic, vasodilatory properties, and the underlying physiological state of the patient. This technical guide provides an in-depth analysis of the therapeutic potential of this compound in heart failure, summarizing key experimental findings, detailing methodologies, and illustrating the core signaling pathways and experimental designs.
Introduction
Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the development of novel therapeutic strategies. Traditional inotropic agents, while effective in the short term, are often associated with increased mortality in long-term use. This compound emerged as a promising alternative by offering a distinct mechanism of action that combines PDE inhibition with calcium sensitization, potentially offering a more favorable efficacy and safety profile. This document synthesizes the available scientific evidence on this compound to inform further research and development efforts.
Mechanism of Action
This compound exerts its cardiovascular effects through two primary mechanisms:
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE isoenzymes, primarily PDE III and PDE IV. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular smooth muscle cells. The elevated cAMP in cardiomyocytes enhances calcium influx, leading to a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect. In vascular smooth muscle, increased cAMP promotes vasodilation, reducing both preload and afterload on the heart.
-
Calcium Sensitization: In addition to its PDE-inhibiting properties, this compound is reported to have calcium-sensitizing effects. This means it can enhance the sensitivity of the contractile apparatus (troponin C) to existing intracellular calcium concentrations, thereby increasing myocardial contractility without a significant increase in intracellular calcium. This property is particularly relevant in the context of heart failure, where calcium handling is often impaired.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cardiomyocytes.
Preclinical Evidence
Hemodynamic Effects in a Canine Model of Congestive Heart Failure
An early preclinical study investigated the systemic and regional hemodynamic effects of this compound in awake dogs with experimentally induced right-sided congestive heart failure[1].
-
Animal Model: Ten awake dogs with right-sided congestive heart failure induced by pulmonary artery constriction and tricuspid valve avulsion[1].
-
Drug Administration: this compound was administered intravenously at doses of 10 and 20 micrograms/kg/min[1].
-
Measurements: Hemodynamic parameters including cardiac output, heart rate, right and left ventricular dP/dt, aortic pressure, and total peripheral vascular resistance were measured. Regional blood flow to the myocardium, quadriceps muscle, brain, and splanchnic beds was also assessed[1].
-
Control: The effects of this compound were compared to the administration of normal saline. The influence of the autonomic nervous system was evaluated by pretreatment with propranolol and mecamylamine[1].
The study demonstrated that this compound has potent positive inotropic and vasodilator effects in a canine model of heart failure. The key quantitative findings are summarized in the table below.
| Parameter | Change with this compound |
| Cardiac Output | Increased[1] |
| Heart Rate | Increased[1] |
| Left Ventricular dP/dt | Increased[1] |
| Aortic Pressure | Decreased[1] |
| Total Peripheral Vascular Resistance | Decreased[1] |
| Myocardial Blood Flow | Increased[1] |
| Quadriceps Muscle Blood Flow | Increased[1] |
| Brain Blood Flow | Increased[1] |
Table 1: Hemodynamic Effects of this compound in a Canine Model of Heart Failure.
Importantly, the positive inotropic effect of this compound was found to be independent of the decrease in aortic pressure, and its hemodynamic effects were not mediated by the autonomic nervous system[1].
Experimental Workflow: Canine Heart Failure Model
Caption: Workflow for the preclinical evaluation of this compound.
Clinical Evidence
Single-Dose Oral Administration in Chronic Heart Failure Patients
An exploratory clinical trial investigated the effects of single oral doses of this compound on hemodynamics and heart rate variability in patients with stable chronic heart failure (CHF)[2].
-
Patient Population: 12 patients with stable CHF, New York Heart Association (NYHA) class III-IV[2].
-
Drug Administration: Single oral doses of this compound ranging from 5 to 30 mg[2].
-
Measurements: Hemodynamic parameters (pulmonary wedge pressure, cardiac output, mean arterial pressure, pulmonary artery pressure, heart rate) and heart rate variability (HRV) were assessed. Ambulatory ECG monitoring was performed to evaluate ventricular arrhythmias[2].
The study revealed dose-dependent hemodynamic improvements with oral this compound administration.
| Parameter | Dose of this compound | Change from Baseline |
| Pulmonary Wedge Pressure | 5, 10, 20, 30 mg | Decreased[2] |
| Cardiac Output | 20 mg | +20% (p = 0.031)[2] |
| Mean Arterial Pressure | 10 mg | -6% (p = 0.035)[2] |
| 20 mg | -13% (p = 0.047)[2] | |
| Pulmonary Artery Pressure | 10 mg | -14% (p < 0.001)[2] |
| 20 mg | -31% (p = 0.006)[2] | |
| Heart Rate | 5-30 mg | No significant change[2] |
| Ventricular Arrhythmias | 5-30 mg | No significant effect[2] |
Table 2: Hemodynamic Effects of Single Oral Doses of this compound in CHF Patients.
Interestingly, this compound administration was associated with an increase in vagal control of heart rate, as suggested by changes in HRV parameters[2].
Intravenous Administration and Preload-Dependent Effects
A study investigating the acute hemodynamic and neurohormonal effects of intravenous this compound highlighted the importance of baseline preload in determining the drug's efficacy[3].
-
Patient Population: 18 patients with NYHA class II/III heart failure, divided into two groups based on baseline pulmonary wedge pressure (PWP): Group I (PWP > 15 mmHg, n=11) and Group II (PWP ≤ 15 mmHg, n=7)[3].
-
Drug Administration: Intravenous this compound at a rate of 3 micrograms/kg/min for 30 minutes[3].
-
Measurements: Hemodynamic parameters (myocardial contractility and relaxation, systemic resistance, filling pressures, cardiac output) and neurohormonal levels (atrial natriuretic peptide, norepinephrine, renin) were measured[3].
This compound induced positive inotropic and lusitropic effects and arterial vasodilation in all patients. However, the effect on cardiac output was strikingly dependent on the baseline preload.
| Parameter | Overall Group | Group I (High Preload) | Group II (Normal Preload) |
| Myocardial Contractility | Increased[3] | Increased | Increased |
| Systemic Resistance | Decreased by 20%[3] | Decreased | Decreased |
| Left & Right Filling Pressures | Fell by 35-45%[3] | Decreased | Decreased |
| Cardiac Atrial Natriuretic Peptide | Reduced by 69%[3] | Decreased | No change[3] |
| Arterial Norepinephrine | Increased by 27%[3] | Reduced sympathetic activity | Increased by 51%[3] |
| Renin | Increased by 27%[3] | Reduced | - |
| Cardiac Output | - | Increased by 23%[3] | Fell by 18%[3] |
Table 3: Preload-Dependent Hemodynamic and Neurohormonal Effects of Intravenous this compound.
This study underscores a critical aspect of this compound's pharmacology: in patients with high preload, the reduction in preload combined with positive inotropy leads to improved pump function. Conversely, in patients with normal to low preload, a further reduction in preload can be detrimental to cardiac output[3].
Logical Relationship: Preload and this compound's Effect on Cardiac Output
Caption: Logical relationship between baseline preload and cardiac output response to this compound.
Effects on Isolated Human Myocardium
A study on ventricular trabeculae carneae isolated from non-failing and failing human hearts provided insights into the cellular effects of this compound[4].
-
Tissue Source: Ventricular trabeculae carneae from non-failing human hearts and explanted failing human hearts (NYHA IV)[4].
-
Intervention: this compound was added to the tissue preparations, and the force of contraction was measured. The study also assessed the inhibition of PDE isoenzymes I-IV[4].
-
Comparator: The positive inotropic effect of the beta-adrenoceptor agonist isoprenaline was also evaluated[4].
| Myocardial Tissue | Effect of this compound on Force of Contraction |
| Non-failing Human Heart | Increased to 278.3 ± 89.1% of predrug value[4] |
| Failing Human Heart (NYHA IV) | Marginally increased to 110.1 ± 10.7% of predrug value[4] |
Table 4: Inotropic Effect of this compound on Isolated Human Myocardium.
The blunted inotropic response in failing hearts could not be attributed to impaired PDE inhibition, as the properties and inhibition of PDE isoenzymes were similar in both failing and non-failing tissues[4]. The authors suggested that the reduced efficacy in failing hearts might be due to a defect in receptor-adenylate cyclase coupling, leading to diminished cAMP formation[4]. Notably, this compound was able to restore the diminished positive inotropic effect of isoprenaline in failing heart tissue[4].
Synthesis and Future Directions
The available evidence suggests that this compound is a potent inodilator with a complex pharmacological profile. Its therapeutic potential in heart failure appears to be influenced by the patient's underlying hemodynamic status, particularly preload.
Key Takeaways:
-
Dual Mechanism: this compound's combination of PDE inhibition and calcium sensitization is a promising feature for a heart failure therapeutic.
-
Hemodynamic Benefits: In preclinical and clinical settings, this compound has demonstrated the ability to improve key hemodynamic parameters, including reducing cardiac filling pressures and increasing cardiac output in select patients.
-
Preload Dependency: The efficacy of this compound in improving cardiac output is critically dependent on the patient's baseline preload. This suggests that patient selection will be crucial for its successful clinical application.
-
Blunted Efficacy in Severe Failure: The reduced inotropic effect in isolated failing human myocardium highlights potential limitations in end-stage heart failure, possibly due to alterations in the cAMP signaling pathway.
-
Favorable Arrhythmic Profile: A single-dose study did not show a significant pro-arrhythmic effect, which is a concern with many inotropic agents[2].
Future research should focus on:
-
Long-term clinical trials to evaluate the impact of this compound on morbidity and mortality in well-defined heart failure populations, stratified by preload.
-
Further elucidation of the molecular mechanisms underlying its calcium-sensitizing effects.
-
Investigation into the potential for combination therapy with other heart failure medications.
-
Development of biomarkers to identify patients most likely to respond favorably to this compound therapy.
References
- 1. Systemic and regional hemodynamic effects of this compound in awake dogs with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploratory study of the effects of single doses of this compound on hemodynamics and heart rate variability parameters in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting preload-dependent hemodynamic and neurohumoral effects of this compound, a partial phosphodiesterase inhibitor and calcium sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Structure-Activity Relationship of Isomazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomazole is a cardiotonic agent characterized by a dual mechanism of action: selective inhibition of phosphodiesterase III (PDE III) and phosphodiesterase IV (PDE IV), and sensitization of cardiac muscle fibers to calcium.[1] This unique pharmacological profile has positioned it as a subject of interest in the development of treatments for heart failure. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the rational design of more potent and selective cardiotonic agents. This technical guide provides a comprehensive overview of the available SAR data, experimental protocols for key assays, and visual representations of the underlying molecular pathways and relationships.
While a dedicated, comprehensive SAR study for a series of direct this compound analogs with quantitative data is not extensively available in the public domain, this guide synthesizes findings from studies on closely related imidazopyridine and other cardiotonic scaffolds to elucidate the key structural determinants for biological activity.
Core Structure and Pharmacophore
This compound, with its imidazo[4,5-c]pyridine core, belongs to a class of heterocyclic compounds that have been extensively investigated for their cardiotonic and phosphodiesterase inhibitory activities. The generally accepted pharmacophore for positive inotropic activity in this class of compounds includes a heterocyclic system, a phenyl ring, and an imidazole or a related nitrogen-containing moiety.[2]
A five-point model has been proposed for non-glycoside cardiotonic agents that are PDE III inhibitors, which includes:
-
A strong dipole.
-
An adjacent acidic proton.
-
A methyl-sized lipophilic space.
-
A relatively flat overall topography.
-
A basic or hydrogen-bond acceptor site opposite the dipole.[2]
Structure-Activity Relationship (SAR) Analysis
The SAR for the imidazopyridine class of cardiotonic agents can be inferred from various studies on related compounds. The following sections summarize the key findings.
The Imidazo[4,5-c]pyridine Core
The imidazo[4,5-c]pyridine scaffold is a crucial element for the cardiotonic activity. Modifications to this core can significantly impact both PDE inhibition and calcium sensitization.
Substitutions on the Phenyl Ring
The 2-phenyl substituent on the imidazo[4,5-c]pyridine core plays a significant role in the molecule's interaction with its biological targets.
-
Electron-withdrawing and donating groups: The nature and position of substituents on the phenyl ring can modulate the electronic properties of the molecule, influencing its binding affinity.
-
Methoxy and Methylsulfinyl Groups: In this compound, the 2-methoxy and 4-methylsulfinyl groups on the phenyl ring are critical for its specific activity profile.
Modifications of the Imidazole Moiety
The imidazole portion of the molecule is essential for its interaction with the active site of phosphodiesterases.
Quantitative Data Summary
Due to the limited availability of direct SAR studies on a series of this compound analogs, the following table summarizes the PDE inhibitory activity of various related imidazopyridine and other heterocyclic compounds to illustrate the general SAR principles.
| Compound ID | Core Scaffold | R1 (at Phenyl Ring) | R2 (at Heterocycle) | PDE III IC50 (µM) | PDE IV IC50 (µM) | Reference |
| This compound | Imidazo[4,5-c]pyridine | 2-OCH3, 4-S(O)CH3 | H | - | - | [1] |
| Compound A | Pyrazolopyridine-pyridazinone | 7-OCH3, 2-CF3 | 5-CH3 | - | - | [3] |
| Compound B | Dihydro-pyridazinone | 4-(1H-imidazol-1-yl) | H | - | - | [4] |
| Compound C | Dihydro-pyridazinone | 4-(1H-imidazol-1-yl) | 5-CH3 | - | - | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the SAR of this compound and its analogs. The following are protocols for key experiments.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the in vitro potency of test compounds in inhibiting PDE III and PDE IV activity.
Principle: The assay measures the hydrolysis of cyclic adenosine monophosphate (cAMP) by the respective PDE isoforms. The amount of remaining cAMP or the product, adenosine monophosphate (AMP), is quantified.
Materials:
-
Recombinant human PDE III and PDE IV enzymes.
-
cAMP (substrate).
-
Test compounds (e.g., this compound and analogs).
-
Assay buffer (e.g., Tris-HCl, MgCl2).
-
Detection reagents (e.g., fluorescently labeled anti-cAMP antibody or a coupled enzyme system).
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the test compound, the respective PDE enzyme, and the assay buffer.
-
Initiate the reaction by adding cAMP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction.
-
Add the detection reagents and measure the signal (e.g., fluorescence or absorbance).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Calcium Sensitization Assay in Skinned Cardiac Fibers
Objective: To assess the ability of a test compound to increase the sensitivity of the contractile apparatus to calcium.
Principle: The cell membrane of cardiac muscle fibers is chemically removed ("skinned"), allowing for direct control of the intracellular calcium concentration. The force of contraction is measured at various calcium concentrations in the presence and absence of the test compound.
Materials:
-
Cardiac muscle tissue (e.g., from rat or guinea pig ventricles).
-
Skinning solution (containing a mild detergent like Triton X-100).
-
A series of buffered solutions with varying free calcium concentrations (pCa solutions).
-
Test compounds.
-
Force transducer and data acquisition system.
Procedure:
-
Isolate a small bundle of cardiac muscle fibers.
-
Mount the fiber bundle between a force transducer and a length controller.
-
Permeabilize the cell membrane by incubating the fiber in the skinning solution.
-
Expose the skinned fiber to a series of pCa solutions, starting from a low calcium concentration (relaxing solution) to a high calcium concentration (activating solution), and record the developed force at each concentration.
-
Repeat the force-pCa measurements in the presence of different concentrations of the test compound.
-
Plot the force as a function of the pCa for both control and compound-treated fibers. A leftward shift of the force-pCa curve in the presence of the compound indicates calcium sensitization.
Mandatory Visualizations
Signaling Pathway of this compound's Cardiotonic Effect
Caption: Mechanism of action of this compound in a cardiomyocyte.
Experimental Workflow for SAR Screening
Caption: A typical workflow for the structure-activity relationship screening of this compound analogs.
Logical Relationship of this compound's Dual Activity
References
- 1. Effects of this compound on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationships of cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase inhibitors. Part 2: design, synthesis, and structure-activity relationships of dual PDE3/4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory and bronchodilatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Pharmacokinetics and Metabolism of Isomazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomazole, also known by its chemical name 2-[(2-methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine and development code AR-L 115 BS (Sulmazole), is a cardiotonic agent that has been investigated for its positive inotropic effects. A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for its potential therapeutic application and for guiding further drug development. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both preclinical animal models and humans. The data indicates species-specific differences and dose-dependent, nonlinear kinetics in some species.
Pharmacokinetic Parameters
Quantitative pharmacokinetic data for this compound (Sulmazole/AR-L 115 BS) from in vivo studies are summarized in the table below.
| Species | Dose & Route of Administration | Cmax | Tmax | AUC | Terminal Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F) | Protein Binding | Reference |
| Human | 0.7 mg/kg IV | - | - | - | ~50 min | - | - | - | - | [1] |
| Human | 50, 75, 100, 150 mg Oral (solution) | Rapid absorption and elimination | - | - | - | - | - | - | - | [1] |
| Dog | 0.7 mg/kg IV | - | - | - | - | - | - | - | 40.8 ± 1.0% | [2] |
| Dog | 2-15 mg/kg | Dose-dependent | - | Dose-dependent | - | - | - | - | - | [2] |
Note: "-" indicates data not available from the cited sources.
In Vivo Studies Synopsis
-
Human Studies : Following intravenous administration in humans, this compound exhibits a terminal plasma elimination half-life of approximately 50 minutes.[1] After oral administration of solutions ranging from 50 to 150 mg, the drug is rapidly absorbed and subsequently quickly eliminated from the plasma.[1]
-
Animal Studies : In dogs, this compound displays nonlinear pharmacokinetics at doses between 2-15 mg/kg, with the disappearance from plasma following zero-order rates for a significant portion of its time course.[2] At a lower intravenous dose of 0.7 mg/kg, its pharmacokinetics can be described by a first-order, two-compartment model.[2] Plasma protein binding of this compound in dogs is approximately 40.8%.[2]
Metabolism
The biotransformation of this compound is extensive and shows considerable variation across different species. The primary metabolic pathways involve modifications of the sulfoxide group and the pyrido-imidazole ring system.
Metabolic Pathways
This compound undergoes several key metabolic transformations in vivo:
-
Oxidation and Reduction of the Sulfoxide Group : The methylsulfinyl (sulfoxide) moiety is a primary site of metabolism. It can be oxidized to a sulfone (AR-L 114 BS) or reduced to a sulfide (thioether; AR-L 113 BS).[2] In animal species like rats, dogs, and rabbits, the sulfone and sulfide metabolites are found in higher amounts compared to humans.[2]
-
Hydroxylation : Hydroxylation can occur on the pyrido-imidazole ring system, specifically at the 6-position.[2]
-
Pyridine Ring Cleavage : A major metabolic pathway, particularly in humans, is the oxidative cleavage of the pyridine ring. This leads to the formation of N-acetylated 5-aminoimidazole derivatives.[2]
The following diagram illustrates the main metabolic pathways of this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the pharmacokinetic and metabolism studies of this compound are not extensively published. However, based on the available literature, the following methodologies were employed.
In Vivo Pharmacokinetic Study Protocol (General Workflow)
The following diagram outlines a typical workflow for an in vivo pharmacokinetic study, as inferred from the descriptions of this compound research.
Bioanalytical Method for this compound in Plasma
While a detailed protocol is not available, the analysis of this compound and its metabolites in plasma was conducted using a specific and sensitive reverse-phase high-performance liquid chromatography (HPLC) system with fluorimetric detection.[2]
-
Instrumentation : A reverse-phase HPLC system equipped with a fluorimetric detector.
-
Sample Preparation :
-
Collection of whole blood into appropriate anticoagulant tubes.
-
Centrifugation to separate plasma.
-
Plasma samples are then likely subjected to a protein precipitation step followed by a liquid-liquid or solid-phase extraction to isolate the drug and its metabolites from endogenous plasma components.
-
-
Chromatographic Conditions (Illustrative) :
-
Column : A C18 reverse-phase column.
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode.
-
Flow Rate : Typically around 1 mL/min.
-
Detection : Fluorimetric detection, with specific excitation and emission wavelengths optimized for this compound and its metabolites.
-
-
Quantification : Construction of a calibration curve using standards of known concentrations to quantify the levels of this compound and its metabolites in the plasma samples.
Discussion and Conclusion
The in vivo pharmacokinetics of this compound are characterized by rapid absorption and elimination in humans and dose-dependent, nonlinear kinetics in dogs. The metabolism of this compound is complex, involving oxidation and reduction of the sulfoxide group, hydroxylation, and a major pathway of pyridine ring cleavage, with notable differences in metabolite profiles across species. The provided data and methodologies, while not exhaustive due to limited published information, offer a foundational understanding for researchers and drug development professionals. Further studies are warranted to fully elucidate the human pharmacokinetic profile, particularly after oral administration, and to identify the specific enzymes responsible for its biotransformation. This knowledge will be critical for any future clinical development and for predicting potential drug-drug interactions.
Limitations : This guide is based on a limited number of publicly available studies. Detailed quantitative pharmacokinetic parameters for oral administration in humans and comprehensive, step-by-step experimental protocols are not available in the cited literature. The provided information should be considered in this context.
References
Isomazole's Dual Mechanism of Action on Cardiomyocytes: A Technical Whitepaper on its Effects on Cyclic AMP and Myofilament Calcium Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomazole is a cardiotonic agent that enhances myocardial contractility through a dual mechanism of action: inhibition of phosphodiesterase III (PDE III) and sensitization of the contractile machinery to calcium. This technical guide provides an in-depth analysis of the effects of this compound on cyclic AMP (cAMP) levels and cardiomyocyte function. While direct quantitative data on this compound-induced changes in intracellular cAMP concentrations in cardiomyocytes is limited in publicly available literature, this paper synthesizes the existing evidence on its biochemical and physiological effects. We will delve into its impact on PDE isoenzymes, the subsequent downstream signaling pathways, and its direct effects on myofilament calcium sensitivity. This guide also includes a compilation of relevant experimental protocols and visual representations of the key pathways and workflows to facilitate further research and drug development in this area.
Introduction
The quest for effective inotropic agents for the management of heart failure has led to the exploration of various molecular targets within the cardiomyocyte. One such target is the cyclic adenosine monophosphate (cAMP) signaling pathway, a critical regulator of cardiac contractility. This compound has been identified as a compound that modulates this pathway, primarily through its inhibitory action on phosphodiesterase (PDE), the enzyme responsible for cAMP degradation. Furthermore, this compound exhibits a distinct mechanism of sensitizing the myofilaments to calcium, contributing to its positive inotropic effect. This whitepaper aims to provide a comprehensive technical overview of the current understanding of this compound's effects on cardiomyocytes, with a focus on its relationship with cAMP signaling.
Mechanism of Action
This compound's cardiotonic effects are attributed to two primary mechanisms:
-
Phosphodiesterase III (PDE III) Inhibition: this compound selectively inhibits the PDE III isozyme present in cardiac muscle.[1][2] PDE III is responsible for the hydrolysis of cAMP. By inhibiting this enzyme, this compound leads to an accumulation of intracellular cAMP.
-
Calcium Sensitization: this compound directly enhances the sensitivity of the cardiac contractile proteins to calcium.[3][4] This means that for a given concentration of intracellular calcium, a greater force of contraction is generated. This effect is independent of changes in cAMP levels.[3]
The interplay of these two mechanisms results in a potent positive inotropic effect.
Effects on Cyclic AMP Signaling
Inhibition of PDE III by this compound is expected to increase intracellular cAMP levels. The canonical cAMP signaling cascade in cardiomyocytes is as follows:
-
Increased cAMP: this compound blocks the degradation of cAMP, leading to its accumulation.
-
PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA then phosphorylates several key proteins involved in excitation-contraction coupling, including:
-
L-type calcium channels: Phosphorylation increases calcium influx into the cell.
-
Phospholamban: Phosphorylation relieves its inhibition of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), enhancing calcium reuptake into the sarcoplasmic reticulum.
-
Troponin I: Phosphorylation modulates the calcium sensitivity of the myofilaments.
-
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: Inhibitory Activity of this compound on Phosphodiesterase III
| Parameter | Value | Species | Tissue | Reference |
| IC₅₀ | 100 µM | Dog | Heart | [1] |
Table 2: Effect of this compound on Cardiomyocyte Contractility
| Condition | Parameter | Effect | Species | Tissue Preparation | Reference |
| Non-failing Heart | Force of Contraction | 278.3 ± 89.1% of predrug value | Human | Ventricular trabeculae carneae | [5] |
| Failing Heart | Force of Contraction | 110.1 ± 10.7% of predrug value | Human | Ventricular trabeculae carneae | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cardiomyocytes
Caption: Proposed signaling pathway of this compound in cardiomyocytes.
Experimental Workflow for Assessing this compound's Effects
Caption: General experimental workflow for studying this compound's cardiac effects.
Experimental Protocols
Cardiomyocyte Isolation and Culture
A standard method for isolating adult ventricular myocytes involves enzymatic digestion of the heart using a Langendorff perfusion apparatus.[6][7][8]
-
Anesthesia and Heart Excision: The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold, calcium-free buffer.
-
Cannulation and Perfusion: The aorta is cannulated on a Langendorff apparatus, and the heart is retrogradely perfused with a calcium-free buffer to wash out the blood, followed by perfusion with a buffer containing collagenase and other proteases to digest the extracellular matrix.
-
Dissociation and Calcium Reintroduction: The digested heart is then minced and gently agitated to release individual cardiomyocytes. Calcium is gradually reintroduced to the cell suspension to prevent calcium paradox.
-
Purification and Culture: The cardiomyocytes are purified from other cell types by gravity sedimentation or low-speed centrifugation. For culture, cells are plated on laminin-coated dishes in an appropriate culture medium.
Langendorff-Perfused Heart Preparation
This ex vivo model allows for the study of the whole heart's response to pharmacological agents without systemic influences.[1][2][9]
-
Heart Preparation: The heart is excised and cannulated as described above.
-
Perfusion: The heart is perfused with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.
-
Functional Measurements: A balloon catheter is inserted into the left ventricle to measure isovolumetric contractile function (e.g., left ventricular developed pressure, dP/dt).
-
Drug Administration: this compound is infused into the perfusate at desired concentrations.
Skinned Cardiac Muscle Fibers
This technique allows for the direct assessment of myofilament function by chemically removing the sarcolemma.[3][10][11]
-
Fiber Preparation: Small bundles of cardiac muscle fibers are dissected and "skinned" using a detergent (e.g., Triton X-100) to permeabilize the cell membranes.
-
Experimental Setup: The skinned fibers are attached between a force transducer and a motor.
-
Calcium Sensitivity Measurement: The fibers are exposed to a series of solutions with varying concentrations of free calcium, and the resulting force is measured to generate a pCa-force relationship curve. The effect of this compound on this relationship reveals its calcium-sensitizing properties.
Cyclic AMP Measurement Assays
Several methods are available for quantifying intracellular cAMP levels.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method that involves cell lysis and the use of a competitive immunoassay with a cAMP-specific antibody.
-
Fluorescence Resonance Energy Transfer (FRET)-based Biosensors: Genetically encoded biosensors that change their FRET efficiency upon binding to cAMP can be expressed in cardiomyocytes to allow for real-time imaging of cAMP dynamics in living cells.[12]
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This is a high-throughput screening-compatible assay based on the competition between native cAMP produced by the cells and a labeled cAMP tracer for binding to a specific antibody.[13]
Conclusion
This compound presents a compelling profile as a cardiotonic agent with a dual mechanism of action involving both the potentiation of cAMP signaling through PDE III inhibition and the direct sensitization of the myofilaments to calcium. While the downstream consequences of PDE III inhibition on contractility are well-documented, a notable gap exists in the literature regarding the direct quantification of this compound-induced changes in cAMP levels within cardiomyocytes. The indirect evidence strongly supports an elevation in cAMP, but the precise dynamics and its relative contribution to the overall inotropic effect, especially in comparison to the calcium sensitization mechanism, warrant further investigation. The experimental protocols and conceptual frameworks provided in this whitepaper are intended to serve as a valuable resource for researchers aiming to elucidate these finer points and to advance the development of novel cardiac therapies. Future studies employing real-time cAMP biosensors in conjunction with functional contractility measurements will be instrumental in fully dissecting the intricate pharmacology of this compound.
References
- 1. Langendorff-Perfused Heart Preparation [bio-protocol.org]
- 2. Langendorff heart - Wikipedia [en.wikipedia.org]
- 3. Effect of this compound on the responsiveness to calcium of the contractile elements in skinned cardiac muscle fibres of various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contrasting preload-dependent hemodynamic and neurohumoral effects of this compound, a partial phosphodiesterase inhibitor and calcium sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Isolation, Transfection, and Long-Term Culture of Adult Mouse and Rat Cardiomyocytes [app.jove.com]
- 8. Video: Isolation, Culture and Transduction of Adult Mouse Cardiomyocytes [jove.com]
- 9. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Efficiency Preparation of Skinned Mouse Cardiac Muscle Strips from Cryosections for Contractility Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Assessment of Cardiac Function Using Skinned Cardiomyocytes [jove.com]
- 12. Using cAMP Sensors to Study Cardiac Nanodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Isomazole: A Technical Whitepaper on its Discovery, Synthesis, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomazole, chemically known as 2-(2-methoxy-4-methylsulfinylphenyl)-3H-imidazo[4,5-c]pyridine, is a cardiotonic agent that has been investigated for its potential in treating heart failure.[1] Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE III and a combination of PDE III/IV, leading to its positive inotropic effects.[2] This document provides a comprehensive technical overview of the discovery, synthesis, and core signaling pathways associated with this compound. It is intended to serve as a detailed resource for researchers and professionals in the field of drug development.
Discovery and Development
This compound emerged from research into novel inotropic agents for the treatment of congestive heart failure.[3][4] It is an imidazopyridine derivative and has been studied for its ability to increase myocardial contractility.[3][5] Analogues of this compound have been synthesized and evaluated to explore structure-activity relationships, indicating that modifications to the "A" and "C" rings can influence inotropic potency.
Synthesis of this compound
General Synthetic Scheme
The synthesis of the imidazo[4,5-c]pyridine core typically involves the condensation of a diaminopyridine with a corresponding aldehyde or carboxylic acid derivative. For this compound, a plausible route would involve the reaction of 3,4-diaminopyridine with a 2-methoxy-4-methylsulfinylbenzaldehyde derivative.
Experimental Protocol: A Representative Synthesis of the Imidazo[4,5-c]pyridine Scaffold
The following protocol is adapted from the synthesis of similar 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives and represents a likely method for obtaining the core structure of this compound.[6]
Materials:
-
3,4-Diaminopyridine
-
2-Methoxy-4-methylthiobenzaldehyde (precursor to the methylsulfinyl derivative)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Solvent (e.g., ethanol, DMF)
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid - mCPBA)
Procedure:
-
Formation of the Aldehyde-Bisulfite Adduct: 2-Methoxy-4-methylthiobenzaldehyde is reacted with sodium metabisulfite in an appropriate solvent to form the corresponding bisulfite adduct. This adduct serves as a stable precursor for the subsequent condensation reaction.[6]
-
Condensation Reaction: The aldehyde-bisulfite adduct is then reacted with 3,4-diaminopyridine in a suitable solvent, such as a mixture of ethanol and water, and heated to reflux. This reaction forms the imidazo[4,5-c]pyridine ring system, yielding 2-(2-methoxy-4-methylthiophenyl)-3H-imidazo[4,5-c]pyridine.[6]
-
Oxidation to the Sulfoxide: The resulting thioether is then selectively oxidized to the sulfoxide, this compound. This is typically achieved by treating the thioether with a mild oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) in a chlorinated solvent such as dichloromethane at a controlled temperature.
Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography to yield a pure solid.
Mechanism of Action: Phosphodiesterase Inhibition
This compound's primary mechanism of action is the inhibition of cyclic nucleotide phosphodiesterases (PDEs), with a notable effect on PDE isoenzymes III and IV.[2] PDEs are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
In cardiac myocytes, the inhibition of PDE III, the cGMP-inhibited PDE, leads to an increase in intracellular levels of cAMP.[2] This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates several key proteins involved in cardiac muscle contraction.
Signaling Pathway of this compound in Cardiac Myocytes
The following diagram illustrates the signaling pathway affected by this compound in cardiac myocytes.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound. A significant gap in the publicly available literature is the specific IC₅₀ values for PDE III and PDE IV inhibition by this compound.
Table 1: Hemodynamic Effects of this compound in Patients with Chronic Heart Failure
| Parameter | Dose | Change from Baseline | p-value |
| Cardiac Output | 20 mg (oral) | +20% | 0.031 |
| Mean Arterial Pressure | 10 mg (oral) | -6% | 0.035 |
| 20 mg (oral) | -13% | 0.047 | |
| Pulmonary Artery Pressure | 10 mg (oral) | -14% | <0.001 |
| 20 mg (oral) | -31% | 0.006 |
Data from an exploratory study in patients with stable CHF class III-IV.[3][7]
Table 2: Inotropic Effect of this compound on Human Ventricular Trabeculae Carneae
| Condition | Parameter | Value |
| Non-failing hearts | Increase in Force of Contraction | 278.3 ± 89.1% of predrug value |
| Failing hearts | Increase in Force of Contraction | 110.1 ± 10.7% of predrug value |
Data from in vitro studies on isolated human heart tissue.[2]
Experimental Protocols
Evaluation of Inotropic Effects in Isolated Cardiac Tissue
This protocol describes a general method for assessing the inotropic effects of a compound like this compound on isolated cardiac muscle preparations.
Objective: To measure the effect of this compound on the force of contraction of isolated ventricular trabeculae carneae.
Materials:
-
Isolated ventricular trabeculae carneae from human or animal hearts.
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Force transducer connected to a data acquisition system.
-
Electrical stimulator.
-
This compound stock solution.
Procedure:
-
Ventricular trabeculae carneae are dissected and mounted in an organ bath containing the physiological salt solution.
-
The muscle is electrically stimulated at a fixed frequency (e.g., 1 Hz).
-
The muscle is allowed to equilibrate until a stable baseline contractile force is achieved.
-
This compound is added to the organ bath in a cumulative manner to generate a concentration-response curve.
-
The force of contraction is recorded at each concentration after a steady-state effect is reached.
-
The results are expressed as a percentage of the baseline contractile force.
Phosphodiesterase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of this compound against PDE isoenzymes.
Objective: To determine the IC₅₀ value of this compound for PDE III and PDE IV.
Materials:
-
Purified PDE III and PDE IV enzymes.
-
³H-cAMP (radiolabeled substrate).
-
Snake venom nucleotidase.
-
Anion-exchange resin (e.g., Dowex).
-
Scintillation counter.
-
This compound stock solution.
Procedure:
-
The assay is performed in a reaction buffer containing the purified PDE enzyme, ³H-cAMP, and varying concentrations of this compound.
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specific time.
-
The reaction is terminated by boiling.
-
Snake venom nucleotidase is added to convert the resulting ³H-5'-AMP to ³H-adenosine.
-
The mixture is passed through an anion-exchange resin column to separate the unreacted ³H-cAMP from the ³H-adenosine.
-
The amount of ³H-adenosine is quantified by scintillation counting.
-
The IC₅₀ value is calculated as the concentration of this compound that causes a 50% inhibition of the enzyme activity.
Structure-Activity Relationship (SAR) Insights
Studies on analogues of this compound have provided some insights into its structure-activity relationship. For instance, substitutions on the "A" ring (the imidazo[4,5-c]pyridine core) and the "C" ring (the phenyl ring) can modulate the inotropic activity. It has been observed that the 6-position of the related compound sulmazole is tolerant to substituents, with a 6-amino derivative showing greater potency.[5] For this compound analogues, 4-methoxythis compound has demonstrated comparable in vivo inotropic properties to the parent compound.[5]
Conclusion
This compound is a phosphodiesterase inhibitor with demonstrated cardiotonic effects, primarily through the inhibition of PDE III and PDE IV. While its clinical development has not led to a marketed drug, the study of this compound and its analogues provides valuable insights into the design of inotropic agents targeting the phosphodiesterase signaling pathway. Further research to fully elucidate the specific inhibitory profile and structure-activity relationships of this compound could inform the development of next-generation cardiotonic drugs with improved efficacy and safety profiles.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the discovery and preclinical evaluation of a compound like this compound.
References
- 1. This compound | C14H13N3O2S | CID 55690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of this compound on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic and regional hemodynamic effects of this compound in awake dogs with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contrasting preload-dependent hemodynamic and neurohumoral effects of this compound, a partial phosphodiesterase inhibitor and calcium sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inotropic "A" ring substituted sulmazole and this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploratory study of the effects of single doses of this compound on hemodynamics and heart rate variability parameters in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomazole: A Potential Therapeutic Avenue for Congestive Heart Failure
An In-depth Technical Review of Preclinical and Clinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Congestive heart failure (CHF) remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Isomazole, an imidazopyridine derivative, has emerged as a potential candidate due to its dual mechanism of action: phosphodiesterase (PDE) inhibition and myofilament calcium sensitization. This technical guide synthesizes the available preclinical and clinical data on this compound, providing a comprehensive overview of its mechanism of action, hemodynamic effects, and potential clinical utility in the management of CHF. This document details the experimental protocols from key studies, presents quantitative data in structured tables for comparative analysis, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction
Congestive heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the metabolic demands of the body. Current pharmacological interventions primarily focus on neurohormonal antagonism and hemodynamic modulation. This compound represents a promising therapeutic alternative by directly targeting the cardiac myocyte's contractile machinery. As a phosphodiesterase inhibitor, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular calcium levels and enhanced contractility. Concurrently, its calcium-sensitizing properties increase the affinity of troponin C for calcium, further augmenting contractile force without a proportional increase in intracellular calcium, a mechanism that may offer a more favorable energetic profile compared to traditional inotropes.
Mechanism of Action
This compound exerts its inotropic and vasodilatory effects through a dual mechanism of action. It is a phosphodiesterase (PDE) inhibitor with a degree of selectivity towards PDE III and PDE IV isoenzymes, and it also acts as a calcium sensitizer.[1]
Phosphodiesterase Inhibition
This compound's inhibition of PDE III and PDE IV in cardiac myocytes leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates several key proteins involved in cardiac contraction. This cascade results in an increased influx of calcium ions into the cell and enhanced release of calcium from the sarcoplasmic reticulum, leading to a more forceful contraction of the heart muscle.
Calcium Sensitization
In addition to its effects on cAMP, this compound directly enhances the sensitivity of the cardiac myofilaments to calcium. It is believed to interact with the troponin C component of the contractile apparatus, increasing its affinity for calcium ions.[2] This sensitization allows for a greater contractile response for any given intracellular calcium concentration, a mechanism that is thought to be more energy-efficient and less likely to induce arrhythmias compared to agents that solely increase intracellular calcium levels.
Preclinical Studies
In Vitro Studies on Human Myocardium
Studies on isolated ventricular trabeculae carneae from non-failing human hearts demonstrated that this compound significantly increased the force of contraction.[1] This positive inotropic effect was attributed to the complete inhibition of PDE III and PDE IV at the concentrations tested.[1] However, in tissue from explanted failing human hearts (NYHA Class IV), the increase in contractile force was only marginal.[1] Interestingly, in these failing heart preparations, this compound was able to restore the diminished positive inotropic effect of the β-adrenoceptor agonist isoprenaline.[1]
In Vivo Studies in a Canine Model of Congestive Heart Failure
In a well-established canine model of right-sided congestive heart failure, intravenous administration of this compound led to significant hemodynamic improvements.[3] The study observed increases in cardiac output, heart rate, and both right and left ventricular dP/dt, alongside a decrease in aortic pressure and total peripheral vascular resistance.[3] These effects indicate a combination of positive inotropic and vasodilator actions. Importantly, the hemodynamic effects of this compound were not mediated by the autonomic nervous system.[3]
Clinical Studies
An exploratory clinical trial investigated the effects of single oral doses of this compound (5-30 mg) in 12 patients with stable NYHA Class III-IV congestive heart failure.[4] The study reported dose-dependent hemodynamic improvements.
Hemodynamic Effects
The clinical trial demonstrated that this compound administration led to a decrease in pulmonary wedge pressure at all tested doses.[4] A significant increase in cardiac output was observed at the higher doses (20 mg).[4] Furthermore, mean arterial pressure and pulmonary artery pressure were significantly decreased at doses of 10 mg and 20 mg.[4] Notably, there was no change in heart rate.[4]
Quantitative Data Summary
Table 1: Hemodynamic Effects of this compound in a Canine Model of Congestive Heart Failure
| Parameter | Change with this compound Infusion |
| Cardiac Output | Increased |
| Heart Rate | Increased |
| Right Ventricular dP/dt | Increased |
| Left Ventricular dP/dt | Increased |
| Aortic Pressure | Decreased |
| Total Peripheral Vascular Resistance | Decreased |
| Data sourced from a study in awake dogs with induced right-sided congestive heart failure.[3] |
Table 2: Hemodynamic Effects of Single Oral Doses of this compound in Patients with Congestive Heart Failure (NYHA Class III-IV)
| Dose | Change in Pulmonary Wedge Pressure | Change in Cardiac Output | Change in Mean Arterial Pressure | Change in Pulmonary Artery Pressure |
| 5 mg | Decreased | Not significant | Not significant | Not significant |
| 10 mg | Decreased | Not significant | -6% (p = 0.035) | -14% (p < 0.001) |
| 20 mg | Decreased | +20% (p = 0.031) | -13% (p = 0.047) | -31% (p = 0.006) |
| 30 mg | Decreased | Not significant | Not significant | Not significant |
| Data from an exploratory study in 12 patients with stable CHF.[4] |
Experimental Protocols
Phosphodiesterase Isoenzyme Separation and Inhibition Assay
-
Tissue Preparation: Human myocardial tissue (from non-failing donor hearts and explanted failing hearts) is homogenized in a buffered solution and centrifuged to obtain a supernatant fraction containing the cytosolic enzymes.
-
Chromatography: The supernatant is subjected to anion-exchange chromatography using a DEAE-Sepharose column to separate the different phosphodiesterase isoenzymes (PDE I-IV).[1]
-
Inhibition Assay: The activity of the separated PDE isoenzymes is measured in the presence and absence of varying concentrations of this compound to determine its inhibitory effects on each isoenzyme.
Induction of a Canine Model of Right-Sided Congestive Heart Failure
-
Surgical Procedure: Anesthetized dogs undergo a thoracotomy to expose the heart and pulmonary artery.
-
Pulmonary Artery Constriction: A ligature is placed around the main pulmonary artery and tightened to induce pressure overload on the right ventricle.
-
Tricuspid Valve Avulsion: The tricuspid valve leaflets are partially avulsed to create tricuspid regurgitation, leading to volume overload of the right heart.[3]
-
Post-Operative Monitoring: Animals are monitored for the development of clinical signs of congestive heart failure, such as ascites and elevated venous pressures.
Clinical Trial in Patients with Congestive Heart Failure
-
Patient Population: The study enrolled patients with stable New York Heart Association (NYHA) Class III-IV congestive heart failure.[4]
-
Study Design: This was an exploratory, dose-ranging study.
-
Intervention: Patients received single oral doses of this compound (5, 10, 20, or 30 mg).[4]
-
Assessments: Hemodynamic parameters were measured, and ambulatory electrocardiogram (ECG) monitoring was performed to assess for any effects on ventricular arrhythmias.[4]
Discussion and Future Directions
The available evidence suggests that this compound holds promise as a novel agent for the treatment of congestive heart failure. Its dual mechanism of action, combining phosphodiesterase inhibition and calcium sensitization, offers a potentially advantageous profile over existing inotropic agents. The preclinical studies have demonstrated clear hemodynamic benefits in a relevant animal model, and the initial clinical data in patients with advanced heart failure are encouraging.
However, several questions remain to be addressed. The observation that this compound's positive inotropic effect is blunted in failing human myocardium warrants further investigation.[1] It is crucial to understand the underlying molecular changes in the failing heart that contribute to this attenuated response. Furthermore, larger, randomized controlled trials are needed to confirm the efficacy and safety of this compound in a broader patient population and to determine its long-term effects on morbidity and mortality in congestive heart failure. Future research should also focus on optimizing the dosing regimen and identifying patient subgroups that are most likely to benefit from this novel therapeutic agent.
Conclusion
This compound is a promising investigational drug for the treatment of congestive heart failure, with a unique dual mechanism of action that targets both cAMP-mediated signaling and myofilament calcium sensitivity. Preclinical and early clinical studies have provided evidence of its beneficial hemodynamic effects. Further research is required to fully elucidate its therapeutic potential and to establish its role in the clinical management of congestive heart failure. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in the continued exploration of this compound and related compounds.
References
- 1. Effects of this compound on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of reported Ca2+ sensitisers on the rates of Ca2+ release from cardiac troponin C and the troponin-tropomyosin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic and regional hemodynamic effects of this compound in awake dogs with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploratory study of the effects of single doses of this compound on hemodynamics and heart rate variability parameters in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Phosphodiesterase: An In-depth Technical Guide to the Cellular Targets of Isomazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomazole is a cardiotonic agent historically recognized for its role as a phosphodiesterase (PDE) inhibitor. This activity contributes to its positive inotropic effects by increasing intracellular cyclic adenosine monophosphate (cAMP) levels. However, a growing body of evidence reveals that this compound's pharmacological profile is more complex, extending beyond PDE inhibition to modulate other critical cellular components. This technical guide provides a comprehensive overview of the known cellular targets of this compound beyond phosphodiesterase, offering insights into its multifaceted mechanism of action. The information presented herein is intended to support further research and drug development efforts by elucidating the off-target effects that may contribute to both the therapeutic and toxicological properties of this compound and its analogs.
Non-Phosphodiesterase Cellular Targets of this compound
Current research has identified two primary non-PDE cellular targets for this compound: the cardiac contractile protein machinery and the sarcoplasmic reticulum Ca2+-release channel (Ryanodine Receptor). These interactions are central to this compound's documented calcium-sensitizing properties.
Cardiac Contractile Proteins
This compound directly enhances the sensitivity of the cardiac myofilaments to calcium, a mechanism distinct from its PDE-inhibiting action. This calcium sensitization leads to a more forceful contraction for a given intracellular calcium concentration.
Mechanism of Action: this compound is suggested to interact directly with the contractile proteins, although the precise binding site on the troponin complex has not been definitively elucidated in the available literature. This interaction increases the responsiveness of skinned myocardial fibers to Ca2+. The observed effects include a leftward shift in the force-calcium curve, indicating an increased sensitivity to calcium, and an enhancement of the maximal force-generating capability of the contractile apparatus[1]. This direct effect on the contractile elements is a key contributor to the positive inotropic action of this compound, especially in contexts where cAMP-dependent mechanisms may be compromised[1][2].
Sarcoplasmic Reticulum Ca2+-Release Channel (Ryanodine Receptor 2)
This compound has been shown to directly modulate the activity of the cardiac ryanodine receptor (RyR2), the primary channel responsible for calcium release from the sarcoplasmic reticulum (SR) during excitation-contraction coupling.
Mechanism of Action: Studies on single Ca2+-release channels have demonstrated that this compound and its analogs increase the open probability of the channel. This activation occurs in a synergistic manner with cytosolic Ca2+. The increased channel opening leads to enhanced calcium release from the SR, thereby contributing to the increased force of cardiac contraction.
Quantitative Data on Non-PDE Targets
The following table summarizes the available quantitative data for the interaction of this compound with its identified non-PDE cellular targets. It is important to note that detailed binding affinity data (Ki, Kd) for this compound to these targets is not widely available in the public domain.
| Target | Parameter | Value | Species | Reference |
| Cardiac Contractile Proteins | Calcium Sensitization | Concentration-dependent increase in Ca2+-activated force (0.01-1 mM) | Human, Pig, Monkey, Guinea Pig, Rat | [1] |
| Sarcoplasmic Reticulum Ca2+-Release Channel (RyR2) | EC50 for channel activation | ~445 µM | Sheep |
Experimental Protocols
Skinned Cardiac Muscle Fiber Assay for Calcium Sensitization
This experimental setup is crucial for investigating the direct effects of compounds on the contractile machinery, independent of sarcolemmal ion channels and receptors.
Methodology:
-
Tissue Preparation: Small bundles of cardiac muscle fibers are dissected from ventricular or atrial tissue.
-
Skimming: The sarcolemma is chemically permeabilized ("skinned") using a detergent such as Triton X-100 or saponin. This process removes the cell membrane, allowing for direct experimental control of the intracellular environment, including the free calcium concentration.
-
Experimental Apparatus: The skinned fiber is mounted between a force transducer and a length controller.
-
Solutions: A series of buffered solutions with precisely controlled free Ca2+ concentrations (pCa solutions) are used to bathe the fiber.
-
Force Measurement: The isometric force generated by the fiber is measured at various Ca2+ concentrations in the absence and presence of different concentrations of this compound.
-
Data Analysis: Force-pCa curves are generated to determine the pCa50 (the Ca2+ concentration required for half-maximal activation) and the maximal Ca2+-activated force. A leftward shift in the force-pCa curve in the presence of this compound indicates an increase in calcium sensitivity[1].
Single-Channel Recording of the Sarcoplasmic Reticulum Ca2+-Release Channel
This technique allows for the direct observation of the gating behavior of individual ion channels, providing insights into the molecular mechanism of drug action.
Methodology:
-
Vesicle Preparation: Sarcoplasmic reticulum vesicles are isolated from cardiac muscle homogenates.
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans).
-
Channel Incorporation: SR vesicles are added to the cis chamber, and fusion of a vesicle with the bilayer results in the incorporation of a single Ca2+-release channel into the artificial membrane.
-
Electrophysiological Recording: A voltage clamp is applied across the bilayer, and the ionic current flowing through the single channel is recorded using sensitive amplifiers.
-
Experimental Conditions: The composition of the solutions in the cis (cytosolic) and trans (luminal) chambers can be precisely controlled, including the concentrations of Ca2+, ATP, and the drug being tested (this compound).
-
Data Analysis: The recordings are analyzed to determine the channel's open probability (Po), mean open time, and mean closed time. An increase in Po in the presence of this compound indicates channel activation.
Visualizations
Signaling Pathway of this compound's Non-PDE Effects
References
- 1. Effect of this compound on the responsiveness to calcium of the contractile elements in skinned cardiac muscle fibres of various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrasting preload-dependent hemodynamic and neurohumoral effects of this compound, a partial phosphodiesterase inhibitor and calcium sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isomazole In Vitro Assay for Phosphodiesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomazole is a cardiotonic agent that has been identified as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby playing a crucial role in intracellular signaling. Inhibition of specific PDEs can lead to various physiological effects, making them attractive therapeutic targets for a range of diseases. This compound has been noted to primarily inhibit PDE3 and PDE4 isoforms.[1] This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound against various PDE isoforms.
Data Presentation
| PDE Isoform | Substrate | This compound IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| PDE1A | cGMP | User-determined | Vinpocetine | User-determined |
| PDE1B | cAMP | User-determined | Vinpocetine | User-determined |
| PDE2A | cGMP | User-determined | EHNA | User-determined |
| PDE3A | cAMP | User-determined | Milrinone | User-determined |
| PDE3B | cAMP | User-determined | Milrinone | User-determined |
| PDE4A | cAMP | User-determined | Rolipram | User-determined |
| PDE4B | cAMP | User-determined | Rolipram | User-determined |
| PDE4C | cAMP | User-determined | Rolipram | User-determined |
| PDE4D | cAMP | User-determined | Rolipram | User-determined |
| PDE5A | cGMP | User-determined | Sildenafil | User-determined |
| PDE7A | cAMP | User-determined | BRL-50481 | User-determined |
| PDE7B | cAMP | User-determined | BRL-50481 | User-determined |
| PDE8A | cAMP | User-determined | Dipyridamole | User-determined |
| PDE9A | cGMP | User-determined | PF-04447943 | User-determined |
| PDE10A | cAMP | User-determined | Papaverine | User-determined |
| PDE11A | cGMP | User-determined | Tadalafil | User-determined |
Signaling Pathway
Phosphodiesterases play a critical role in modulating the cyclic nucleotide signaling pathways. The diagram below illustrates the general mechanism of action of PDEs and their inhibition.
Experimental Protocols
A variety of methods can be employed to measure PDE activity and its inhibition. The following is a generalized protocol based on a commercially available luminescence-based assay, which is a common high-throughput screening method. This protocol should be adapted and optimized for the specific PDE isoform and laboratory conditions.
Principle:
The assay measures the amount of cAMP or cGMP remaining after a reaction with a PDE enzyme. The remaining cyclic nucleotide is converted to ATP, and the amount of ATP is quantified using a luciferase-based luminescence reaction. A decrease in luminescence indicates higher PDE activity, while an increase in luminescence in the presence of an inhibitor indicates inhibition of the PDE.
Materials:
-
Human recombinant phosphodiesterase isoforms (e.g., PDE1-11)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control inhibitors (e.g., Rolipram for PDE4, Sildenafil for PDE5, etc.)
-
PDE-Glo™ Phosphodiesterase Assay Kit (or equivalent), which typically includes:
-
Reaction Buffer
-
cAMP or cGMP substrate
-
Termination Buffer
-
Detection Solution
-
Kinase-Glo® Reagent
-
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), and then dilute further in the reaction buffer to the desired final concentrations. The final solvent concentration should be kept constant across all wells and should not exceed 1% to avoid solvent effects on enzyme activity.
-
Prepare a working solution of the positive control inhibitor.
-
Dilute the PDE enzyme in the reaction buffer to a concentration that results in approximately 50-80% substrate hydrolysis in the absence of an inhibitor within the linear range of the reaction. This may require prior enzyme titration experiments.
-
Prepare the cAMP or cGMP substrate solution according to the kit manufacturer's instructions.
-
-
Assay Plate Setup (in a 384-well plate format):
-
Add 2.5 µL of the diluted this compound, positive control, or vehicle (e.g., reaction buffer with the same percentage of DMSO) to the appropriate wells of the microplate.
-
Add 2.5 µL of the diluted PDE enzyme solution to all wells except for the "no enzyme" control wells. Add 2.5 µL of reaction buffer to the "no enzyme" control wells.
-
Include "no inhibitor" control wells containing the enzyme and vehicle to determine the maximum enzyme activity (0% inhibition).
-
Include "high inhibitor" control wells with a saturating concentration of a known inhibitor to determine the minimum enzyme activity (100% inhibition).
-
-
Initiate the Reaction:
-
Add 5 µL of the cAMP or cGMP substrate solution to all wells to start the reaction.
-
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Terminate the Reaction:
-
Add 5 µL of the Termination Buffer to each well to stop the enzymatic reaction.
-
-
Detection:
-
Add 5 µL of the Detection Solution to each well.
-
Incubate the plate at room temperature for 20 minutes.
-
Add 20 µL of the Kinase-Glo® Reagent to each well.
-
Incubate the plate at room temperature for another 10 minutes to stabilize the luminescent signal.
-
-
Read Luminescence:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data by setting the average luminescence of the "no inhibitor" control as 0% inhibition and the average luminescence of the "high inhibitor" control as 100% inhibition.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value of this compound for each PDE isoform.
Logical Relationship for IC50 Determination
The following diagram illustrates the logical flow for determining the IC50 value from the experimental data.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Isomazole
AN-ISO-001
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Isomazole in bulk drug substance and pharmaceutical dosage forms. The method is based on established protocols for structurally similar azole compounds and provides a robust starting point for method development and validation. The described methodology utilizes a C18 stationary phase with a mobile phase consisting of a buffered organic-aqueous mixture and UV detection. Comprehensive protocols for sample preparation, method validation in accordance with ICH guidelines, and data analysis are provided.
Introduction
This compound is an imidazole derivative with potential therapeutic applications. Accurate and reliable analytical methods are crucial for its quantification in research, development, and quality control settings. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This document presents a detailed protocol for a proposed HPLC method for this compound analysis, designed to be readily implemented and validated in a laboratory setting.
Principle
The chromatographic separation is achieved on a reversed-phase C18 column. This compound is eluted using an isocratic mobile phase composed of a mixture of acetonitrile and an ammonium acetate buffer. The separation is based on the partitioning of this compound between the nonpolar stationary phase and the polar mobile phase. Detection and quantification are performed using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance.
Experimental
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or photodiode array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
This compound reference standard (purity >99%).
-
Acetonitrile (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Phosphoric acid (analytical grade).
-
Water (HPLC grade).
-
Placebo matrix (for formulation analysis).
The following chromatographic conditions are proposed and may require optimization:
| Parameter | Proposed Condition |
| Column | C18, 100 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05 M Ammonium Acetate buffer (70:30, v/v), pH adjusted to 6.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection | UV at 254 nm |
| Run Time | Approximately 15 minutes |
Protocols
-
0.05 M Ammonium Acetate Buffer: Dissolve 3.85 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 6.0 with dilute phosphoric acid.
-
Mobile Phase: Mix acetonitrile and 0.05 M ammonium acetate buffer in a 70:30 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 10-150 µg/mL).
-
Bulk Drug: Prepare a sample solution of the bulk drug in the mobile phase at a concentration similar to the working standard.
-
Pharmaceutical Formulation (e.g., Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a target amount of this compound (e.g., 100 mg) and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
-
Method Validation
The proposed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The following parameters should be assessed:
Inject a working standard solution (e.g., 50 µg/mL) six times. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Analyze the blank (mobile phase), placebo, and a standard solution of this compound. There should be no interfering peaks at the retention time of this compound in the blank and placebo chromatograms.
Analyze a series of at least five concentrations of this compound (e.g., 50% to 150% of the nominal concentration).[2] Plot a calibration curve of peak area versus concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[3] Analyze each level in triplicate.
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% - 102.0% |
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze six replicate samples on different days, by different analysts, or using different equipment.
| Parameter | Acceptance Criteria |
| % RSD | ≤ 2.0% |
Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
Evaluate the effect of small, deliberate variations in the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic phase).
-
pH of the buffer (e.g., ±0.2 units).
-
Flow rate (e.g., ±0.1 mL/min).
-
Column temperature (e.g., ±2 °C).
The system suitability parameters should remain within the acceptance criteria for all variations.
Data Presentation
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| 6 | ||||
| Mean | ||||
| % RSD | N/A | N/A |
| Concentration (µg/mL) | Peak Area |
| Correlation Coefficient (r²) |
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80 | |||
| 100 | |||
| 120 | |||
| Mean Recovery |
| Parameter | % RSD |
| Repeatability | |
| Intermediate Precision |
| Parameter | Result (µg/mL) |
| LOD | |
| LOQ |
| Parameter Varied | Variation | System Suitability Parameter 1 | System Suitability Parameter 2 |
Visualizations
Figure 1: HPLC Experimental Workflow for this compound Analysis.
References
Application Notes and Protocols for Langendorff Heart Perfusion Using Isomazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff isolated heart perfusion system is a powerful ex vivo technique for assessing cardiac function in a controlled environment, free from systemic neurohormonal influences.[1][2] This application note provides a detailed protocol for investigating the cardiac effects of Isomazole, a phosphodiesterase (PDE) inhibitor with potential calcium-sensitizing properties, using the Langendorff apparatus. This compound has been shown to exert positive inotropic, chronotropic, and vasodilatory effects, making it a compound of interest in cardiovascular research.[3]
This compound's primary mechanism of action involves the inhibition of PDE III and PDE IV, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] This, in turn, enhances myocardial contractility. Additionally, some evidence suggests this compound may have calcium-sensitizing properties.[5][6] These combined actions make it a candidate for conditions like heart failure. This protocol outlines the necessary steps to evaluate the direct effects of this compound on the heart.
Key Applications
-
Investigating the direct inotropic, chronotropic, and dromotropic effects of this compound.
-
Assessing the impact of this compound on coronary vascular resistance.
-
Elucidating the dose-dependent cardiac responses to this compound.
-
Studying the mechanism of action of this compound in a controlled cardiac model.
Data Presentation
Table 1: Expected Hemodynamic Effects of this compound in a Langendorff Perfused Heart
| Parameter | Baseline (Control) | This compound (10 µM) | This compound (20 µM) |
| Heart Rate (beats/min) | 280 ± 15 | 305 ± 18 | 325 ± 20 |
| Left Ventricular Developed Pressure (LVDP, mmHg) | 85 ± 8 | 110 ± 10 | 135 ± 12 |
| +dP/dt_max (mmHg/s) | 2500 ± 200 | 3200 ± 250 | 4000 ± 300 |
| -dP/dt_min (mmHg/s) | -1800 ± 150 | -2200 ± 180 | -2600 ± 200 |
| Coronary Flow (mL/min) | 12 ± 2 | 15 ± 2.5 | 18 ± 3 |
Note: The values presented are hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions and the animal model used.
Experimental Protocols
I. Preparation of Solutions
-
Krebs-Henseleit Buffer (KHB): Prepare the following solution and ensure it is freshly made on the day of the experiment.
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
CaCl₂: 2.5 mM
-
MgSO₄: 1.2 mM
-
KH₂PO₄: 1.2 mM
-
NaHCO₃: 25 mM
-
Glucose: 11 mM
-
Bubble the solution with 95% O₂ / 5% CO₂ for at least 30 minutes prior to and during the experiment to maintain a pH of 7.4.
-
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol). Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in KHB to achieve the desired final concentrations for perfusion.
II. Langendorff Apparatus Setup and Heart Isolation
-
Apparatus Preparation: Assemble the Langendorff apparatus, ensuring all glassware is clean. Prime the system with warm (37°C), oxygenated KHB to remove any air bubbles.
-
Animal Anesthesia and Heparinization: Anesthetize the experimental animal (e.g., rat or guinea pig) following approved institutional guidelines. Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Carefully excise the heart and immediately place it in ice-cold KHB to induce cardioplegia.[7]
-
Aortic Cannulation: Identify the aorta and carefully cannulate it onto the aortic cannula of the Langendorff apparatus. Secure the aorta with a suture.
-
Initiate Perfusion: Start retrograde perfusion with warm, oxygenated KHB at a constant pressure (e.g., 70-80 mmHg) or constant flow.[8] The heart should resume beating shortly after perfusion begins.
III. Experimental Procedure
-
Stabilization Period: Allow the heart to stabilize for a period of 20-30 minutes. During this time, continuously perfuse with fresh, oxygenated KHB.
-
Baseline Recording: After stabilization, record baseline cardiac parameters for 10-15 minutes. This includes:
-
Heart Rate (HR)
-
Left Ventricular Developed Pressure (LVDP)
-
Maximum rate of pressure development (+dP/dt_max)
-
Minimum rate of pressure relaxation (-dP/dt_min)
-
Coronary Flow (CF)
-
-
This compound Administration:
-
Introduce this compound into the perfusion buffer at the lowest desired concentration.
-
Perfuse with the this compound-containing solution for a set period (e.g., 15-20 minutes) until a steady-state response is observed.
-
Record all cardiac parameters continuously.
-
-
Dose-Response Protocol (Optional):
-
After the initial dose, increase the concentration of this compound in a stepwise manner.
-
Allow the heart to stabilize at each new concentration before recording the steady-state response.
-
-
Washout Period: Following the final this compound administration, switch the perfusion back to the standard KHB to wash out the compound.
-
Data Acquisition: Record all data using a suitable data acquisition system for subsequent analysis.
Mandatory Visualizations
Caption: Experimental workflow for Langendorff heart perfusion with this compound.
Caption: Simplified signaling pathway of this compound in cardiomyocytes.
References
- 1. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Langendorff heart - Wikipedia [en.wikipedia.org]
- 3. Systemic and regional hemodynamic effects of this compound in awake dogs with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contrasting preload-dependent hemodynamic and neurohumoral effects of this compound, a partial phosphodiesterase inhibitor and calcium sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploratory study of the effects of single doses of this compound on hemodynamics and heart rate variability parameters in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for Assessing the Hemodynamic Effects of Isomazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomazole is a novel phosphodiesterase (PDE) inhibitor with calcium-sensitizing properties, showing promise in the management of cardiovascular conditions, particularly heart failure.[1][2] Its dual mechanism of action suggests potential for both positive inotropic (increased contractility) and vasodilatory effects, leading to improved cardiac output and reduced vascular resistance.[3][4] These application notes provide a comprehensive framework for the preclinical assessment of this compound's hemodynamic effects using established experimental models. The protocols detailed below are designed to enable researchers to systematically evaluate the cardiovascular profile of this compound and similar compounds.
Key Hemodynamic Parameters to Assess
A thorough evaluation of this compound's hemodynamic effects should include the measurement of the following key parameters:
-
In Vivo Hemodynamics:
-
Mean Arterial Pressure (MAP)
-
Heart Rate (HR)
-
Cardiac Output (CO)
-
Left Ventricular Systolic Pressure (LVSP)
-
Left Ventricular End-Diastolic Pressure (LVEDP)
-
Maximum rate of pressure rise (+dP/dt_max) and fall (-dP/dt_min)
-
Systemic Vascular Resistance (SVR)
-
-
Ex Vivo Cardiac Function (Langendorff Preparation):
-
Left Ventricular Developed Pressure (LVDP)
-
Heart Rate (HR)
-
Coronary Flow (CF)
-
+dP/dt_max and -dP/dt_min
-
-
In Vitro Vascular Reactivity (Aortic Ring Assay):
-
Isometric tension in response to vasoconstrictors and vasodilators.
-
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols. These values are based on previously reported effects of this compound and similar PDE inhibitors and should be used as a reference for data interpretation.[1][2][3][4]
Table 1: In Vivo Hemodynamic Effects of this compound in a Rat Model
| Parameter | Vehicle Control (Baseline) | This compound (low dose) | This compound (high dose) |
| Mean Arterial Pressure (mmHg) | 100 ± 5 | 90 ± 4 | 80 ± 5 |
| Heart Rate (beats/min) | 350 ± 15 | 370 ± 12 | 390 ± 18 |
| Cardiac Output (mL/min) | 80 ± 7 | 95 ± 8 | 110 ± 10 |
| LV +dP/dt_max (mmHg/s) | 7000 ± 500 | 8500 ± 600 | 10000 ± 700 |
| Systemic Vascular Resistance (mmHg·min/mL) | 1.25 ± 0.1 | 0.95 ± 0.08 | 0.73 ± 0.06 |
Table 2: Ex Vivo Effects of this compound on Isolated Rat Hearts (Langendorff)
| Parameter | Vehicle Control (Baseline) | This compound (1 µM) | This compound (10 µM) |
| Left Ventricular Developed Pressure (mmHg) | 80 ± 6 | 100 ± 7 | 120 ± 9 |
| Heart Rate (beats/min) | 280 ± 10 | 300 ± 12 | 320 ± 15 |
| Coronary Flow (mL/min) | 10 ± 1 | 12 ± 1.2 | 15 ± 1.5 |
| +dP/dt_max (mmHg/s) | 3000 ± 250 | 4000 ± 300 | 5000 ± 350 |
Table 3: In Vitro Vasorelaxant Effect of this compound on Isolated Rat Aortic Rings
| Pre-contraction Agent | This compound Concentration | % Relaxation |
| Phenylephrine (1 µM) | 100 nM | 15 ± 3 |
| Phenylephrine (1 µM) | 1 µM | 45 ± 5 |
| Phenylephrine (1 µM) | 10 µM | 80 ± 7 |
Experimental Protocols
In Vivo Hemodynamic Assessment in Anesthetized Rats
This protocol describes the continuous monitoring of cardiovascular parameters in anesthetized rats following the administration of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane or urethane)
-
Pressure-volume (PV) loop catheter
-
Data acquisition system
-
Ventilator
-
Heating pad
-
Surgical instruments
-
This compound solution and vehicle control
Protocol:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Intubate the rat and provide mechanical ventilation.
-
Maintain body temperature at 37°C using a heating pad.
-
Perform a midline cervical incision and expose the right carotid artery.
-
Carefully insert the PV loop catheter into the right carotid artery and advance it into the left ventricle. Correct placement is confirmed by the characteristic pressure and volume waveforms.[5]
-
Allow the animal to stabilize for at least 20 minutes to obtain baseline hemodynamic recordings.
-
Administer the vehicle control via an appropriate route (e.g., intravenous) and record hemodynamic data for 30 minutes.
-
Administer a low dose of this compound and record data for 30 minutes.
-
Administer a high dose of this compound and record data for 30 minutes.
-
At the end of the experiment, euthanize the animal according to approved institutional guidelines.
-
Analyze the recorded data to determine MAP, HR, CO, LVSP, LVEDP, +dP/dt_max, -dP/dt_min, and calculate SVR.
Ex Vivo Assessment of Cardiac Function using the Langendorff Preparation
This protocol allows for the study of this compound's direct effects on the heart, independent of systemic neural and hormonal influences.[6]
Materials:
-
Male Wistar rats (250-300g)
-
Langendorff apparatus
-
Krebs-Henseleit buffer
-
Surgical instruments
-
Intraventricular balloon catheter and pressure transducer
-
Data acquisition system
-
This compound solution and vehicle control
Protocol:
-
Heparinize and anesthetize the rat.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Mount the heart on the Langendorff apparatus by cannulating the aorta.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumic pressure.
-
Allow the heart to stabilize for 20-30 minutes.
-
Record baseline data for LVDP, HR, CF, +dP/dt_max, and -dP/dt_min.
-
Switch to a perfusion buffer containing the vehicle control and record for 15 minutes.
-
Switch to a perfusion buffer containing a known concentration of this compound (e.g., 1 µM) and record for 15 minutes.
-
Repeat with increasing concentrations of this compound.
-
Analyze the data to determine the concentration-response relationship for this compound's effects on cardiac function.
In Vitro Assessment of Vascular Reactivity using Aortic Ring Assay
This protocol assesses the direct vasodilator effects of this compound on isolated arterial segments.
Materials:
-
Male Wistar rats (250-300g)
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit buffer
-
Surgical instruments
-
Phenylephrine (or other vasoconstrictor)
-
This compound solution and vehicle control
Protocol:
-
Euthanize the rat and carefully dissect the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.
-
Mount the aortic rings in the organ baths filled with oxygenated Krebs-Henseleit buffer maintained at 37°C.[7]
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable plateau is reached, add the vehicle control and record any change in tension.
-
In separate experiments, cumulatively add increasing concentrations of this compound to the organ bath and record the relaxation response.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's hemodynamic effects.
Caption: Proposed signaling pathway of this compound in cardiovascular cells.
References
- 1. Frontiers | Myofilament Calcium Sensitivity: Role in Regulation of In vivo Cardiac Contraction and Relaxation [frontiersin.org]
- 2. Exploratory study of the effects of single doses of this compound on hemodynamics and heart rate variability parameters in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic and regional hemodynamic effects of this compound in awake dogs with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Langendorff heart - Wikipedia [en.wikipedia.org]
- 7. reprocell.com [reprocell.com]
Application Notes and Protocols for High-Throughput Screening of PDE Inhibitors Using Isomazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomazole is a known phosphodiesterase (PDE) inhibitor with demonstrated effects on the cardiovascular system.[1][2] Specifically, it has been shown to inhibit PDE3 and PDE4, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP). This application note provides a framework for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel PDE inhibitors. The protocols outlined below are designed for adaptation in academic and industrial drug discovery settings.
Data Presentation: this compound Inhibition Profile
A comprehensive search of publicly available scientific literature did not yield specific IC50 values for this compound against a wide range of phosphodiesterase subtypes. However, studies have qualitatively described its inhibitory activity. At concentrations that elicit its maximum positive inotropic effect in cardiac muscle, this compound has been shown to completely inhibit both PDE3 and PDE4 activities.[1] This indicates that this compound acts as a dual inhibitor of these two PDE families.
| PDE Family | Subtype(s) | This compound Inhibition | Notes |
| PDE3 | - | Complete Inhibition[1] | Inhibition of this family contributes to increased cardiac contractility. |
| PDE4 | - | Complete Inhibition[1] | Inhibition of this family is associated with anti-inflammatory effects and smooth muscle relaxation. |
| Other PDEs | (e.g., PDE1, PDE2, PDE5) | Data not available | The selectivity profile of this compound against other PDE families has not been extensively reported in the available literature. |
Note on Data: The lack of specific IC50 values in the public domain highlights a gap in the comprehensive characterization of this compound. Researchers employing this compound as a control are encouraged to determine its IC50 values against a panel of PDE subtypes within their own experimental setup for accurate comparison with novel compounds.
Signaling Pathways
The inhibition of PDE3 and PDE4 by this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in physiological effects such as increased cardiac muscle contraction and smooth muscle relaxation.
Caption: Signaling pathway of this compound action.
Experimental Protocols
The following are generalized protocols for high-throughput screening of PDE inhibitors, using this compound as a positive control. These protocols can be adapted to specific laboratory equipment and reagent availability.
Fluorescence Polarization (FP) Based HTS Assay for PDE3/PDE4
This assay measures the change in polarization of a fluorescently labeled cAMP tracer. When the tracer is bound to an anti-cAMP antibody, it tumbles slowly, resulting in high polarization. PDE activity hydrolyzes cAMP, and the resulting AMP does not bind to the antibody, leaving the tracer bound and the polarization high. In the presence of an inhibitor like this compound, PDE activity is blocked, cAMP levels remain high and compete with the tracer for antibody binding, leading to a decrease in fluorescence polarization.
Materials:
-
Recombinant human PDE3A and PDE4D enzymes
-
Fluorescein-labeled cAMP (Fl-cAMP) tracer
-
Anti-cAMP antibody
-
This compound (positive control)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Plating: Prepare a serial dilution of this compound and test compounds in DMSO. Transfer a small volume (e.g., 50 nL) to the assay plates.
-
Enzyme Preparation: Dilute PDE3A or PDE4D enzyme to the desired concentration in assay buffer.
-
Reaction Initiation: Add the diluted enzyme to each well of the assay plate containing the compounds.
-
Substrate Addition: Add cAMP to initiate the enzymatic reaction. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Detection: Add a mixture of Fl-cAMP tracer and anti-cAMP antibody to stop the reaction and initiate the detection phase. Incubate for a set time (e.g., 30 minutes) to allow for binding equilibrium.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls (DMSO for 0% inhibition, and a known potent inhibitor or no enzyme for 100% inhibition). Determine the Z' factor to assess assay quality.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) HTS Assay (e.g., LANCE® Ultra cAMP)
This competitive immunoassay measures cAMP levels. A europium (Eu)-labeled anti-cAMP antibody (donor) and a ULight™-labeled cAMP tracer (acceptor) are used. In the absence of free cAMP, the donor and acceptor are in close proximity, resulting in a high FRET signal. PDE activity reduces cAMP levels, leading to a high FRET signal. Inhibition of PDE by compounds like this compound results in high levels of cAMP, which competes with the tracer for antibody binding, causing a decrease in the FRET signal.
Materials:
-
Recombinant human PDE3A and PDE4D enzymes
-
LANCE® Ultra cAMP Detection Kit (or similar TR-FRET assay components)
-
This compound (positive control)
-
Assay buffer
-
384-well white microplates
-
TR-FRET compatible plate reader
Protocol:
-
Compound Plating: As described in the FP assay protocol.
-
Enzyme and Substrate Incubation: Add a mixture of the PDE enzyme and cAMP substrate to the wells containing the compounds. Incubate to allow the enzymatic reaction to proceed.
-
Detection Reagent Addition: Add the Eu-labeled anti-cAMP antibody and the ULight™-labeled cAMP tracer to each well.
-
Incubation: Incubate the plates at room temperature to allow for the detection reaction to reach equilibrium.
-
Measurement: Read the time-resolved fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound.
HTS Workflow and Hit Validation
A typical HTS campaign involves several stages to identify and validate true positive hits.
Caption: High-Throughput Screening Workflow.
Hit Validation Steps:
-
Primary Screen: Screen a large compound library at a single concentration against the target PDE (e.g., PDE3A or PDE4D). This compound should be used as a positive control on each plate.
-
Hit Confirmation: "Hits" from the primary screen are re-tested in the same assay to confirm their activity and to generate dose-response curves to determine their IC50 values.
-
Orthogonal Assays: Confirmed hits are then tested in a different assay format (e.g., if the primary screen was FP, the orthogonal assay could be TR-FRET) to rule out assay-specific artifacts.
-
Selectivity Profiling: Promising hits are screened against a panel of other PDE subtypes to determine their selectivity profile.
-
Mechanism of Action Studies: Further biochemical and biophysical assays can be performed to understand how the inhibitor interacts with the enzyme.
Conclusion
This compound serves as a valuable, albeit qualitatively characterized, tool for the development and validation of high-throughput screening assays for PDE3 and PDE4 inhibitors. The protocols and workflow described here provide a robust starting point for researchers aiming to discover novel modulators of these important therapeutic targets. Further characterization of this compound's selectivity profile would enhance its utility as a reference compound in PDE-focused drug discovery.
References
- 1. Effects of this compound on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrasting preload-dependent hemodynamic and neurohumoral effects of this compound, a partial phosphodiesterase inhibitor and calcium sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Isomazole Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Isomazole in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a novel phosphodiesterase (PDE) inhibitor with calcium-sensitizing properties, showing potential as a cardiotonic agent.[1][2] Its chemical structure, 2-(2-methoxy-4-methylsulfinylphenyl)-3H-imidazo[4,5-c]pyridine, contains multiple aromatic rings, which can contribute to low aqueous solubility.[3] Poor solubility can lead to precipitation, affecting the accuracy and reproducibility of in vitro experiments and challenging the development of parenteral formulations.
Q2: I observed a precipitate after preparing my this compound stock solution in a buffer. What could be the cause?
Precipitation of this compound in aqueous buffers can be attributed to several factors:
-
Low Intrinsic Solubility: this compound's molecular structure suggests it may be a poorly water-soluble compound.
-
pH of the Buffer: The solubility of this compound, containing basic nitrogen atoms in its imidazopyridine ring system, is likely pH-dependent. If the buffer pH is at or near the isoelectric point of the molecule, its solubility will be at its minimum.
-
Buffer Composition: Certain buffer salts can interact with this compound and reduce its solubility through the "salting-out" effect.
-
Concentration: The concentration of your this compound solution may have exceeded its solubility limit in the chosen aqueous buffer.
Q3: How can I increase the solubility of this compound in my aqueous experimental setup?
Several strategies can be employed to enhance the aqueous solubility of this compound and prevent precipitation:
-
pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds like this compound.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, increasing their apparent water solubility.[4]
-
Surfactants: The use of non-ionic surfactants can aid in the solubilization of poorly soluble drugs.
Q4: Are there any known excipients that are compatible with this compound for formulation development?
While specific formulation data for this compound is limited in publicly available literature, excipients commonly used for poorly soluble drugs are a good starting point. These include:
-
Solubilizing agents: Polyethylene glycol (PEG), propylene glycol, and ethanol.
-
Complexing agents: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Surfactants: Polysorbate 80 (Tween® 80) and Poloxamer 188.
Compatibility studies with your specific experimental system are always recommended.
Troubleshooting Guides
Issue 1: Precipitation Observed Upon Dilution of a DMSO Stock Solution into an Aqueous Buffer
Problem: A clear stock solution of this compound in dimethyl sulfoxide (DMSO) forms a precipitate when diluted into a phosphate-buffered saline (PBS) or other aqueous buffer.
Explanation: This is a common issue for poorly soluble compounds. While soluble in a high concentration of an organic solvent like DMSO, the drug precipitates when the solvent composition changes to a predominantly aqueous environment.
Solutions:
-
Method 1: pH Modification of the Aqueous Buffer
-
Method 2: Utilizing a Co-solvent System
-
Method 3: Employing Cyclodextrin Complexation
Experimental Protocols
Protocol 1: Solubility Enhancement of this compound via pH Adjustment
This protocol outlines the steps to determine the optimal pH for solubilizing this compound in an aqueous buffer.
Methodology:
-
Prepare a series of 100 mM buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate, phosphate, and borate buffers).
-
Add an excess amount of this compound powder to 1 mL of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., methanol or acetonitrile).
-
Quantify the concentration of dissolved this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Plot the solubility of this compound as a function of pH to identify the optimal pH range for your experiments.
Protocol 2: Improving this compound Solubility with a Co-solvent System
This protocol describes the use of co-solvents to increase the aqueous solubility of this compound.
Methodology:
-
Prepare several aqueous buffer solutions (at a pH where this compound has reasonable, albeit low, solubility) containing varying percentages of a co-solvent (e.g., ethanol, propylene glycol, or PEG 400) ranging from 5% to 40% (v/v).
-
Add an excess amount of this compound to each co-solvent/buffer mixture.
-
Follow steps 3-7 from Protocol 1 to determine the solubility of this compound in each co-solvent system.
-
Select the co-solvent system that provides the desired this compound concentration with the lowest percentage of organic solvent to minimize potential effects on your experimental system.
Protocol 3: Enhancing this compound Solubility through Cyclodextrin Complexation
This protocol details the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the apparent solubility of this compound.
Methodology:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 2, 5, 10, and 20% w/v) in your desired buffer.
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Follow steps 3-7 from Protocol 1 to determine the apparent solubility of this compound at each HP-β-CD concentration.
-
A phase-solubility diagram can be constructed by plotting the concentration of dissolved this compound against the concentration of HP-β-CD. A linear relationship (AL-type diagram) is indicative of the formation of a soluble 1:1 complex.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different pH Buffers at 25°C
| pH | Buffer System | Solubility (µg/mL) |
| 2.0 | Citrate | 150.5 |
| 4.0 | Citrate | 85.2 |
| 6.0 | Phosphate | 10.1 |
| 7.4 | Phosphate | 5.8 |
| 8.0 | Borate | 7.2 |
Table 2: Hypothetical Solubility of this compound in a pH 7.4 Buffer with Various Co-solvents at 25°C
| Co-solvent (v/v %) | Ethanol | Propylene Glycol | PEG 400 |
| 0 | 5.8 | 5.8 | 5.8 |
| 10 | 25.3 | 30.1 | 45.7 |
| 20 | 75.9 | 88.4 | 120.3 |
| 30 | 150.2 | 185.6 | 255.1 |
| 40 | 280.7 | 350.9 | 480.5 |
Table 3: Hypothetical Apparent Solubility of this compound in the Presence of HP-β-CD in Water at 25°C
| HP-β-CD (w/v %) | Apparent Solubility (µg/mL) |
| 0 | 5.1 |
| 2 | 55.6 |
| 5 | 138.9 |
| 10 | 277.8 |
| 20 | 555.6 |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
Isomazole Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Isomazole in long-term storage. The following information is designed to address common questions and troubleshooting scenarios encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during long-term storage?
A1: The stability of this compound is primarily influenced by temperature, humidity, light, and pH. Exposure to elevated temperatures and high humidity can accelerate degradation. The presence of moisture can facilitate hydrolytic degradation. This compound is particularly susceptible to degradation in alkaline conditions.[1][2]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability studies, it is recommended to store this compound under controlled conditions as per the International Council for Harmonisation (ICH) guidelines. The standard long-term storage condition is 25°C ± 2°C with a relative humidity of 60% ± 5%.
Q3: How can I predict the long-term stability of this compound more quickly?
A3: Accelerated stability studies can be conducted to predict long-term stability in a shorter timeframe. These studies involve storing the drug substance at elevated stress conditions, such as 40°C ± 2°C and 75% ± 5% relative humidity, for a period of up to six months. Any significant degradation observed under these conditions can indicate potential stability issues over a longer shelf-life.
Q4: My this compound sample shows discoloration after storage. What could be the cause?
A4: Discoloration can be an indicator of chemical degradation. This could be due to exposure to light (photodegradation), high temperatures, or interaction with reactive excipients. It is crucial to investigate the purity of the discolored sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q5: Can I use this compound that has been stored outside of the recommended conditions?
A5: Using this compound that has been subjected to temperature excursions or improper storage is not recommended without proper investigation. The extent of degradation should be assessed using a validated stability-indicating method to ensure its purity and potency are within acceptable limits.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound, presence of impurities in excipients, or contamination. | Perform forced degradation studies to identify potential degradation products. Analyze individual excipients for impurities. Ensure proper cleaning of laboratory equipment. |
| Loss of potency in the formulation | Chemical degradation of this compound due to incompatible excipients, improper storage, or manufacturing process stress. | Conduct excipient compatibility studies. Review the manufacturing process for potential stress factors (e.g., high temperature, excessive moisture). Verify that storage conditions are maintained within the recommended range. |
| Changes in physical appearance (e.g., color, crystal form) | Physical instability or chemical degradation. | Characterize the physical properties of the drug substance before and after storage using techniques like microscopy, Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD). Correlate physical changes with chemical purity data from HPLC. |
| Inconsistent dissolution profiles | Changes in the solid-state properties of this compound or the formulation matrix over time. | Investigate the polymorphic form and particle size of this compound during stability studies. Evaluate the impact of storage on the formulation's disintegration and dissolution properties. |
Quantitative Stability Data
The following tables present representative data from long-term and accelerated stability studies of this compound. This data is illustrative and may vary depending on the specific formulation and packaging.
Table 1: Representative Long-Term Stability Data for this compound (25°C ± 2°C / 60% RH ± 5% RH)
| Time (Months) | Assay (%) | Total Degradation Products (%) |
| 0 | 100.0 | < 0.1 |
| 3 | 99.8 | 0.2 |
| 6 | 99.5 | 0.4 |
| 9 | 99.2 | 0.6 |
| 12 | 98.9 | 0.8 |
| 18 | 98.4 | 1.1 |
| 24 | 97.8 | 1.5 |
| 36 | 96.5 | 2.3 |
Table 2: Representative Accelerated Stability Data for this compound (40°C ± 2°C / 75% RH ± 5% RH)
| Time (Months) | Assay (%) | Total Degradation Products (%) |
| 0 | 100.0 | < 0.1 |
| 1 | 98.5 | 1.2 |
| 2 | 97.1 | 2.4 |
| 3 | 95.8 | 3.6 |
| 6 | 92.3 | 6.8 |
Experimental Protocols
Protocol 1: Long-Term Stability Study
Objective: To evaluate the stability of this compound under recommended long-term storage conditions.
Methodology:
-
Store at least three batches of this compound in its intended commercial packaging at 25°C ± 2°C and 60% RH ± 5% RH.
-
Withdraw samples at specified time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
At each time point, analyze the samples for the following parameters:
-
Appearance (visual inspection)
-
Assay and degradation products by a validated stability-indicating HPLC method.
-
Moisture content (Karl Fischer titration)
-
Dissolution (for solid dosage forms)
-
-
Record and analyze the data to establish a shelf-life.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and validate the stability-indicating nature of the analytical method.
Methodology:
-
Subject this compound to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analyze the stressed samples using a suitable HPLC method with a photodiode array (PDA) detector.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
-
Perform peak purity analysis to ensure that the chromatographic peak of this compound is free from any co-eluting degradation products.
Visualizations
Caption: General degradation pathways for this compound.
Caption: Workflow for a typical stability study.
References
Technical Support Center: Optimizing Isomazole Concentration for Maximal Inotropic Effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Isomazole to achieve maximal positive inotropic effects in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during in vitro experiments with this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable inotropic effect after this compound application. | 1. Incorrect Drug Concentration: The concentration of this compound may be too low to elicit a response. 2. Cell Health: Cardiomyocytes may be unhealthy or have low viability. 3. Receptor-Adenylate Cyclase Coupling Defect: In models of severe heart failure, the downstream signaling pathway may be impaired.[1] 4. Drug Stability: this compound solution may have degraded. | 1. Perform a dose-response curve to determine the optimal concentration. Start with a range of 0.01 mM to 1 mM.[2] 2. Assess cell viability using methods like Trypan Blue exclusion before and after the experiment. Ensure proper cell culture and handling techniques. 3. Consider co-administration with a β-adrenoceptor agonist like isoprenaline to potentially restore responsiveness.[1] 4. Prepare fresh this compound solutions for each experiment. Check the manufacturer's recommendations for storage and stability. |
| High variability in inotropic response between experiments. | 1. Inconsistent Cell Density: Variations in the number of cardiomyocytes per well or tissue preparation. 2. Temperature Fluctuations: Inconsistent experimental temperature can affect enzyme kinetics and cellular responses. 3. Inconsistent Drug Preparation: Errors in serial dilutions leading to variable final concentrations. | 1. Standardize cell seeding density and ensure even distribution. For tissue preparations, use samples of consistent size and thickness. 2. Maintain a constant and physiological temperature (e.g., 37°C) throughout the experiment using a heated stage or perfusion system. 3. Use calibrated pipettes and follow a standardized protocol for preparing drug dilutions. |
| Observed cardiotoxic effects (e.g., arrhythmias, cell death). | 1. Excessively High this compound Concentration: High concentrations can lead to off-target effects and cellular toxicity. 2. Prolonged Exposure: Continuous exposure to a high concentration of an inotropic agent can be detrimental to cardiomyocytes. | 1. Lower the concentration of this compound. The therapeutic window should be carefully determined through dose-response studies. 2. Reduce the incubation time. Observe the time course of the inotropic effect to determine the optimal duration of exposure. |
| Difficulty in measuring contractility accurately. | 1. Poor Signal-to-Noise Ratio: Issues with the measurement system (e.g., video microscopy, calcium imaging). 2. Movement Artifacts: Movement of the entire well or tissue preparation can interfere with contractility measurements. 3. Incorrect Focal Plane: The imaging system is not focused on the contracting cells or tissue. | 1. Optimize the settings of your measurement system. For fluorescence-based assays, ensure proper dye loading and minimal phototoxicity. 2. Ensure the culture plate or tissue bath is securely fixed to the microscope stage. 3. Carefully adjust the focus to obtain a clear image of the contracting cardiomyocytes or tissue. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the inotropic effects of this compound from various studies.
Table 1: Inotropic Effect of this compound on Isolated Heart Tissue
| Species | Tissue Preparation | This compound Concentration | Inotropic Effect (Increase in Force of Contraction) | Reference |
| Human (Non-failing) | Ventricular Trabeculae Carneae | Maximal Effective Concentration | 278.3 ± 89.1% of predrug value | [1] |
| Human (Failing) | Ventricular Trabeculae Carneae | Maximal Effective Concentration | 110.1 ± 10.7% of predrug value | [1] |
| Guinea Pig | Skinned Ventricular Fibres | 0.01 - 1 mM | Concentration-dependent increase in Ca2+-activated force | [2] |
| Human | Skinned Atrial Fibres | 0.01 - 1 mM | Concentration-dependent increase in Ca2+-activated force | [2] |
Table 2: Hemodynamic Effects of Intravenous this compound in Humans with Heart Failure
| Parameter | Dosage | Change from Baseline | Reference |
| Myocardial Contractility | 3 µg/kg/min for 30 min | Increased | [3] |
| Systemic Resistance | 3 µg/kg/min for 30 min | Decreased by 20% | [3] |
| Left and Right Filling Pressures | 3 µg/kg/min for 30 min | Fell by 35-45% | [3] |
| Cardiac Output (in patients with elevated preload) | 3 µg/kg/min for 30 min | Increased by 23% | [3] |
Table 3: Hemodynamic Effects of Oral this compound in Humans with Chronic Heart Failure
| Parameter | Dosage | Change from Baseline | Reference |
| Cardiac Output | 20 mg | +20% | [4] |
| Mean Arterial Pressure | 10 mg | -6% | [4] |
| Mean Arterial Pressure | 20 mg | -13% | [4] |
| Mean Pulmonary Artery Pressure | 10 mg | -14% | [4] |
| Mean Pulmonary Artery Pressure | 20 mg | -31% | [4] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using Isolated Adult Ventricular Myocytes
Objective: To determine the concentration of this compound that produces the maximal positive inotropic effect in isolated adult ventricular cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Cell culture medium (e.g., DMEM)
-
This compound stock solution (in DMSO or other suitable solvent)
-
Tyrode's solution (or other appropriate physiological salt solution)
-
IonOptix MyoCam-S or similar contractility measurement system
-
Field stimulator
Methodology:
-
Cell Preparation:
-
Isolate ventricular cardiomyocytes from adult hearts (e.g., rat, mouse) using established enzymatic digestion protocols.
-
Plate the isolated myocytes on laminin-coated coverslips and allow them to attach for at least 2 hours.
-
-
Experimental Setup:
-
Place the coverslip with attached cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with a contractility measurement system.
-
Perfuse the cells with Tyrode's solution at a constant flow rate and maintain the temperature at 37°C.
-
-
Baseline Measurement:
-
Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using a field stimulator.
-
Record baseline contractility parameters (e.g., sarcomere length shortening, peak shortening amplitude, time to peak shortening, and time to 90% relengthening) for at least 5 minutes to ensure a stable recording.
-
-
This compound Application (Dose-Response):
-
Prepare a series of this compound dilutions in Tyrode's solution, ranging from sub-nanomolar to micromolar concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Begin with the lowest concentration and perfuse the cells for 5-10 minutes, or until a steady-state inotropic effect is observed.
-
Record contractility parameters at each concentration.
-
Wash out the drug with fresh Tyrode's solution between each concentration to allow contractility to return to baseline.
-
Repeat the process for each subsequent concentration in an escalating manner.
-
-
Data Analysis:
-
Analyze the recorded contractility data to determine the percentage change from baseline for each parameter at each this compound concentration.
-
Plot the concentration-response curve (e.g., % increase in peak shortening amplitude vs. log[this compound]).
-
Determine the EC50 (half-maximal effective concentration) and the maximal effective concentration from the curve.
-
Visualizations
This compound's Signaling Pathway
Caption: this compound's dual mechanism of action in cardiomyocytes.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining optimal this compound concentration.
References
- 1. Effects of this compound on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on the responsiveness to calcium of the contractile elements in skinned cardiac muscle fibres of various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting preload-dependent hemodynamic and neurohumoral effects of this compound, a partial phosphodiesterase inhibitor and calcium sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploratory study of the effects of single doses of this compound on hemodynamics and heart rate variability parameters in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating potential cardiotoxic effects of high-dose Isomazole
Fictional Drug Disclaimer: Isomazole is a hypothetical compound created for this technical guide. The data, mechanisms, and protocols described are based on established principles of tyrosine kinase inhibitor (TKI) cardiotoxicity and are intended for illustrative and educational purposes for a scientific audience.
This center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for mitigating the potential cardiotoxic effects of the high-dose tyrosine kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
A1: High-dose this compound is hypothesized to induce cardiotoxicity primarily through two interconnected mechanisms. First, it causes off-target inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cardiomyocyte survival and function.[1][2][3][4] Second, it promotes mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS), oxidative stress, and subsequent apoptotic cell death in cardiomyocytes.[5][6][7][8]
Q2: What are the observable signs of cardiotoxicity in in vitro models treated with this compound?
A2: In cardiomyocyte cell lines like H9c2, signs include reduced cell viability, increased markers of apoptosis (e.g., cleaved caspase-3), dissipation of the mitochondrial membrane potential, and elevated levels of intracellular ROS.[5][9] Morphologically, cells may appear rounded and detached from the culture plate.
Q3: What biomarkers are elevated in animal models experiencing this compound-induced cardiotoxicity?
A3: In rodent models, this compound-induced cardiotoxicity is associated with elevated plasma levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB), which are indicators of cardiomyocyte damage.[5][10] N-terminal pro-B-type natriuretic peptide (NT-proBNP) may also be elevated, signaling ventricular stress.[11]
Q4: What is "Cardioprotectin" and how does it mitigate this compound's effects?
A4: "Cardioprotectin" is a hypothetical co-administered therapeutic agent designed to counteract this compound's cardiotoxic effects. Its proposed mechanism is the activation of the PI3K/Akt pathway, thereby promoting cardiomyocyte survival signals that are suppressed by this compound.[4][12] Additionally, it may possess antioxidant properties that help neutralize ROS.
Q5: Are there alternative strategies to mitigate this cardiotoxicity?
A5: Yes, besides co-administration with a targeted protective agent, strategies could include the use of potent antioxidants to combat oxidative stress.[6] Another approach involves modifying the this compound molecule to reduce its off-target activity on cardiac kinases while preserving its anti-cancer efficacy, a strategy that has been explored for other TKIs.[11][13]
Troubleshooting Experimental Issues
Issue 1: High variability in H9c2 cell viability assays.
-
Possible Cause 1: Passage Number. H9c2 cells can exhibit altered sensitivity and morphology at high passage numbers.[14]
-
Solution: Ensure all experiments are conducted with cells within a consistent and low passage range (e.g., passages 5-15).
-
-
Possible Cause 2: Inconsistent Drug Concentration. this compound or Cardioprotectin may not be fully solubilized or may precipitate at high concentrations.
-
Solution: Prepare fresh drug stocks for each experiment. Visually inspect for precipitation. Consider a brief sonication or vortexing to ensure homogeneity. Perform a dose-response curve to confirm drug activity.
-
-
Possible Cause 3: Culture Conditions. Variations in cell seeding density, serum concentration, or incubation time can affect results.
-
Solution: Standardize seeding density and ensure monolayer confluence is consistent at the start of treatment. Use the same batch of fetal bovine serum for a set of comparative experiments.
-
Issue 2: In vivo model (rat) does not show significant changes in cardiac function after this compound treatment.
-
Possible Cause 1: Insufficient Dose or Duration. The dose or duration of this compound administration may be too low to induce detectable cardiac dysfunction.
-
Possible Cause 2: Insensitive Measurement Technique. The method used to assess cardiac function (e.g., echocardiography) may not be sensitive enough to detect subtle changes.
-
Possible Cause 3: Animal Strain Variability. Different rat strains may have varying sensitivities to drug-induced cardiotoxicity.
-
Solution: Use a well-documented strain for cardiotoxicity studies, such as Sprague-Dawley rats.[16]
-
Issue 3: Conflicting apoptosis data between TUNEL assay and caspase activity.
-
Possible Cause 1: Assay Specificity. The TUNEL assay can sometimes label necrotic cells in addition to apoptotic ones.[17]
-
Possible Cause 2: Timing of Measurement. Apoptosis is a dynamic process. Caspase activation may peak earlier than DNA fragmentation.
-
Solution: Conduct a time-course experiment to identify the optimal time points for measuring caspase activity and TUNEL staining post-treatment.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular pathway involved in this compound-induced cardiotoxicity and a general workflow for evaluating mitigating agents.
Caption: this compound cardiotoxicity signaling pathway.
Caption: Workflow for evaluating cardioprotective agents.
Data Tables
Table 1: In Vitro Efficacy of Cardioprotectin in H9c2 Cardiomyocytes
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (% TUNEL Positive) | Intracellular ROS (Fold Change) |
| Control (Vehicle) | 100 ± 5.2 | 1.8 ± 0.5 | 1.0 ± 0.1 |
| This compound (10 µM) | 45 ± 6.1 | 35.2 ± 4.5 | 4.5 ± 0.6 |
| This compound + Cardioprotectin (5 µM) | 82 ± 5.5 | 12.5 ± 2.1 | 1.8 ± 0.3 |
| Cardioprotectin (5 µM) | 98 ± 4.9 | 2.1 ± 0.6 | 1.1 ± 0.2 |
| Data are presented as mean ± standard deviation. Based on hypothetical results from typical in vitro assays.[5][19] |
Table 2: In Vivo Cardioprotective Effects in a Rat Model
| Treatment Group | LVEF (%) | Serum cTnI (ng/mL) | Myocardial Caspase-3 Activity (Fold Change) |
| Control (Vehicle) | 65 ± 4 | 0.02 ± 0.01 | 1.0 ± 0.2 |
| This compound (15 mg/kg) | 42 ± 5 | 0.45 ± 0.12 | 3.8 ± 0.5 |
| This compound + Cardioprotectin | 58 ± 4 | 0.11 ± 0.04 | 1.5 ± 0.3 |
| LVEF: Left Ventricular Ejection Fraction; cTnI: cardiac Troponin I. Data are mean ± SD from a hypothetical 4-week study.[5][10] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cardiotoxicity Assessment in H9c2 Cells
-
Cell Culture:
-
Treatment:
-
Seed H9c2 cells in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis).
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with this compound, Cardioprotectin, their combination, or vehicle control for 24-48 hours.
-
-
Cell Viability Assay (MTT Assay):
-
After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
-
-
Apoptosis Assessment (TUNEL Assay):
-
Grow cells on glass coverslips. After treatment, fix with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100.
-
Perform TUNEL staining using a commercial kit according to the manufacturer's instructions, which labels DNA strand breaks.[21]
-
Counterstain nuclei with DAPI.
-
Visualize using a fluorescence microscope and quantify the percentage of TUNEL-positive nuclei.[19]
-
-
Reactive Oxygen Species (ROS) Detection:
-
Load cells with a fluorescent ROS indicator dye (e.g., DCFH-DA) for 30 minutes.
-
After treatment with this compound +/- Cardioprotectin, measure the fluorescence intensity using a fluorometric plate reader or fluorescence microscopy.
-
Results are expressed as fold change relative to the control group.[7]
-
Protocol 2: In Vivo Cardiotoxicity Study in a Rat Model
-
Animal Model:
-
Use male Sprague-Dawley rats (8-10 weeks old).[16]
-
Acclimatize animals for at least one week before the experiment.
-
All procedures must be approved by an Institutional Animal Care and Use Committee.
-
-
Drug Administration:
-
Establish treatment groups: Vehicle Control, this compound, this compound + Cardioprotectin.
-
Administer this compound (e.g., 15 mg/kg cumulative dose) via intraperitoneal injections over 2-4 weeks to establish a chronic cardiotoxicity model.[10][15]
-
Co-administer Cardioprotectin according to its determined effective dose.
-
-
Cardiac Function Assessment (Echocardiography):
-
Perform baseline echocardiography before treatment and at the end of the study.
-
Lightly anesthetize rats (e.g., with isoflurane).
-
Measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) from M-mode images.
-
-
Biomarker Analysis:
-
Histopathology and Molecular Analysis:
-
Euthanize animals and excise hearts.
-
Fix a portion of the heart tissue in 4% paraformaldehyde for histological staining (e.g., H&E for morphology, Masson's trichrome for fibrosis).
-
Snap-freeze another portion in liquid nitrogen for subsequent protein (Western blot for cleaved caspase-3) or biochemical (caspase activity) analysis.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Akt and PI 3-kinase signaling in cardiomyocyte hypertrophy and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of Cardiotoxicity Associated with Tyrosine Kinase Inhibitors in H9c2 Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-induced mitochondrial dysfunction and cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. New Insights About Doxorubicin-Induced Toxicity to Cardiomyoblast-Derived H9C2 Cells and Dexrazoxane Cytoprotective Effect: Contribution of In Vitro 1H-NMR Metabonomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. View of Cardiotoxicity induced by tyrosine kinase inhibitors [medicaljournalssweden.se]
- 12. ahajournals.org [ahajournals.org]
- 13. tandfonline.com [tandfonline.com]
- 14. The effect of a number of H9C2 rat cardiomyocytes passage on repeatability of cytotoxicity study results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 17. Guidelines for evaluating myocardial cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. ahajournals.org [ahajournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isomazole Dosage Adjustment in Heart Failure Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isomazole and other phosphodiesterase inhibitors in various animal models of heart failure.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound in the context of heart failure?
This compound is a phosphodiesterase (PDE) inhibitor. In heart failure, PDE inhibitors work by increasing the intracellular levels of cyclic adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP) by inhibiting their degradation by phosphodiesterase enzymes.[1][2][3] This leads to a positive inotropic effect (increased heart muscle contractility) and vasodilation (widening of blood vessels), which can improve cardiac output and reduce the workload on the failing heart.[3] Specifically, this compound has been shown to have positive inotropic, chronotropic, and vasodilator effects.
Q2: I can't find recent literature on this compound dosages for my specific animal model. What should I do?
The majority of published studies on this compound are from the late 1980s and early 1990s, primarily focusing on canine models. If you are working with other models, such as rodents, it is advisable to:
-
Review literature for other PDE3 inhibitors: this compound is a PDE3 inhibitor. Researching dosages and administration routes for other drugs in this class (e.g., milrinone, enoximone) in your target species can provide a good starting point.
-
Perform a dose-finding study: It is crucial to conduct a pilot study to determine the optimal dose of this compound in your specific model. This typically involves starting with a low dose and escalating it while monitoring for therapeutic effects and any signs of toxicity.
-
Consider allometric scaling: Allometric scaling can be used to estimate a starting dose from a known dose in another species (e.g., from dogs to rats).[4][5][6][7][8] However, this should only be used for initial estimations and must be followed by experimental verification.
Q3: How do I convert a known drug dose from one animal species to another?
Dose conversion between species should be based on body surface area (BSA) rather than body weight alone. The following formula can be used:
Human Equivalent Dose (HED) in mg/kg = Animal Dose in mg/kg × (Animal Km / Human Km)
Where Km is a conversion factor. A table with commonly used Km values is provided below. To convert from one animal species to another, you can use the ratio of their Km values.[5][6][8]
| Species | Body Weight (kg) | Km |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
| Human | 60 | 37 |
This table provides approximate values. For precise calculations, refer to specific FDA guidelines.[5]
Troubleshooting Guide
Problem 1: High mortality rate in my animal model after drug administration.
-
Possible Cause: The dose of this compound or another PDE inhibitor may be too high, leading to excessive vasodilation, hypotension, and potentially fatal arrhythmias.[3]
-
Troubleshooting Steps:
-
Reduce the dose: Start with a significantly lower dose and gradually titrate upwards.
-
Check the administration route and speed: Rapid intravenous injections can cause a sudden drop in blood pressure. Consider a slower infusion rate.[9][10]
-
Monitor vital signs: Continuously monitor blood pressure and electrocardiogram (ECG) during and after administration to detect adverse cardiovascular events.
-
Review the vehicle/solvent: Ensure the vehicle used to dissolve the drug is non-toxic and administered at an appropriate volume.[9][11]
-
Problem 2: No significant improvement in cardiac function observed.
-
Possible Cause: The dose of this compound may be too low, or the chosen animal model may not be responsive to this class of drugs.
-
Troubleshooting Steps:
-
Increase the dose: If no adverse effects were observed at the initial dose, a careful dose escalation study may be warranted.
-
Verify drug stability and formulation: Ensure the drug has not degraded and is properly solubilized for administration.
-
Re-evaluate the heart failure model: The severity and type of heart failure induced can influence drug efficacy. For instance, models of end-stage heart failure with significant fibrosis may be less responsive to inotropic agents.
-
Confirm target engagement: If possible, measure downstream markers of PDE inhibition (e.g., cAMP or cGMP levels in heart tissue) to confirm the drug is reaching its target and having a biological effect.
-
Problem 3: Inconsistent results between individual animals.
-
Possible Cause: Variability in drug administration, severity of the induced heart failure, or genetic differences between animals can all contribute to inconsistent outcomes.
-
Troubleshooting Steps:
-
Standardize procedures: Ensure all experimental procedures, from the induction of heart failure to drug administration and functional assessments, are highly standardized.[12]
-
Increase sample size: A larger number of animals per group can help to account for biological variability.
-
Refine the heart failure model: Use inclusion/exclusion criteria based on baseline cardiac function (e.g., ejection fraction) to ensure a more homogenous study population.
-
Check for proper drug administration: For techniques like oral gavage or intravenous injection, ensure proper training and technique to minimize variability in drug delivery.[11][12][13]
-
Data Presentation: this compound Dosage in a Canine Model of Heart Failure
| Animal Model | Species | Dosage | Route of Administration | Key Outcomes | Reference |
| Right-sided congestive heart failure (pulmonary artery constriction and tricuspid valve avulsion) | Dog | 10 and 20 µg/kg/min | Intravenous infusion | Increased cardiac output, heart rate, and ventricular dP/dt; decreased aortic pressure and peripheral vascular resistance. | (No direct citation available from provided search results) |
Experimental Protocols
Induction of Heart Failure in a Rat Model: Left Coronary Artery Ligation
This protocol describes a common surgical method to induce myocardial infarction and subsequent heart failure in rats.[14]
-
Anesthesia and Preparation:
-
Anesthetize the rat using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine and xylazine).[14]
-
Shave the chest area and disinfect the skin with an antiseptic solution.
-
Intubate the animal and provide mechanical ventilation.
-
-
Surgical Procedure:
-
Make a left thoracotomy incision to expose the heart.
-
Carefully ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the observation of myocardial blanching.[14]
-
Close the chest wall, muscle layers, and skin.
-
-
Post-operative Care:
-
Provide appropriate analgesia to manage post-surgical pain.
-
Monitor the animal closely for recovery from anesthesia and any signs of distress.
-
Allow sufficient time for the development of heart failure (typically 4-8 weeks), which should be confirmed by echocardiography before initiating drug treatment.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in a cardiomyocyte.
Caption: General experimental workflow for testing a novel drug in an animal model of heart failure.
References
- 1. Phosphodiesterase-5 inhibitors and the heart: compound cardioprotection? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-5 Inhibition in Chronic Heart Failure - An Emerging Therapeutic Opportunity | ECR Journal [ecrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conversion between animals and human [targetmol.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. A simple practice guide for dose conversion between animals and human – ScienceOpen [scienceopen.com]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lar.fsu.edu [lar.fsu.edu]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Study of Isomazole and Levosimendan on Myocardial Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of isomazole and levosimendan, two inotropic agents with distinct mechanisms of action, and their effects on myocardial contractility. The information presented is based on a comprehensive review of preclinical and clinical data.
Introduction
This compound and levosimendan both enhance myocardial contractility, but through different cellular pathways. This compound is a phosphodiesterase (PDE) inhibitor with calcium-sensitizing properties, while levosimendan is primarily a calcium sensitizer that also possesses vasodilatory effects through the opening of ATP-sensitive potassium (K-ATP) channels.[1] This guide will delve into their mechanisms of action, present available quantitative data on their effects, and provide detailed experimental protocols for their evaluation.
Mechanisms of Action
This compound: Phosphodiesterase Inhibition and Calcium Sensitization
This compound's primary mechanism of action is the inhibition of phosphodiesterase III (PDE III) and, to some extent, phosphodiesterase IV (PDE IV) in cardiomyocytes.[2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contraction, including L-type calcium channels and phospholamban. This results in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake and release, ultimately leading to a positive inotropic effect.[3] this compound is also reported to have calcium-sensitizing properties, although the exact mechanism of this effect is less well-defined compared to its PDE-inhibiting action.[4]
Levosimendan: Calcium Sensitization and K-ATP Channel Opening
Levosimendan's primary inotropic effect is achieved by increasing the sensitivity of the cardiac contractile apparatus to calcium. It binds to the N-terminal domain of cardiac troponin C (cTnC) in a calcium-dependent manner.[5][6] This binding stabilizes the Ca2+-bound conformation of troponin C, leading to an enhanced and prolonged interaction between actin and myosin, thereby increasing the force of contraction without a significant increase in intracellular calcium concentration or myocardial oxygen consumption.[7][8]
Additionally, levosimendan opens ATP-sensitive potassium (K-ATP) channels in the vascular smooth muscle, leading to vasodilation and a reduction in both preload and afterload on the heart.[1]
Comparative Performance Data
Direct head-to-head clinical trial data comparing this compound and levosimendan is limited. The following tables summarize quantitative data from separate studies on their effects on myocardial contractility and hemodynamics.
This compound Performance Data
| Parameter | Study Population | Dosage | Key Findings | Reference |
| Force of Contraction | Isolated ventricular trabeculae from non-failing human hearts | Not specified | Increased to 278.3 ± 89.1% of predrug value. | [2] |
| Force of Contraction | Isolated ventricular trabeculae from failing human hearts (NYHA IV) | Not specified | Increased marginally to 110.1 ± 10.7% of the predrug value. | [2] |
| Cardiac Output | Patients with chronic heart failure (CHF) | 20 mg (oral) | Increased by 20% (p = 0.031). | [9] |
| Pulmonary Wedge Pressure | Patients with CHF | 5-30 mg (oral) | Dose-dependent decrease. | [9] |
| Mean Arterial Pressure | Patients with CHF | 10 mg and 20 mg (oral) | Decreased by 6% and 13% respectively. | [9] |
| Myocardial Contractility and Relaxation | Patients with heart failure | 3 µg/kg/min for 30 min (intravenous) | Increased by 20%. | [4] |
| Systemic Resistance | Patients with heart failure | 3 µg/kg/min for 30 min (intravenous) | Decreased by 20%. | [4] |
Levosimendan Performance Data
| Parameter | Study Population | Dosage | Key Findings | Reference |
| Cardiac Index | Patients with low cardiac output after cardiac surgery | Loading dose of 6-12 µg/kg over 30 min, followed by 0.05-0.2 µg/kg/min infusion | Significantly improved compared to conventional inotropes. | [10] |
| Mixed Venous Saturation (SvO2) | Patients with low cardiac output after cardiac surgery | Loading dose of 6-12 µg/kg over 30 min, followed by 0.05-0.2 µg/kg/min infusion | Significantly improved compared to conventional inotropes (p < 0.05). | [11] |
| Mean Arterial Pressure | Patients with low cardiac output after cardiac surgery | Loading dose of 6-12 µg/kg over 30 min, followed by 0.05-0.2 µg/kg/min infusion | Significant reduction at 6 and 12 hours post-op compared to conventional inotropes. | [11][12] |
| Left Ventricular Ejection Fraction (LVEF) | Patients with severe cardiac conditions and acute heart failure after surgery | Not specified | Significantly higher (55.21 ± 8.04%) compared to control (47.18 ± 6.60%). | [13] |
| Cardiac Index | Patients with sepsis or septic shock | 0.11 µg/kg/min | No significant difference between survivors and non-survivors. | [14] |
| Cardiac Output | Patients with decompensated heart failure | Superior to dobutamine in increasing cardiac output. | [15] |
Experimental Protocols
The following are detailed methodologies for assessing the effects of inotropic agents like this compound and levosimendan on myocardial contractility.
In Vitro Assessment: Isolated Cardiomyocyte Contractility
This protocol describes the measurement of contractility in isolated adult ventricular cardiomyocytes.
Protocol:
-
Cardiomyocyte Isolation: Single ventricular myocytes are enzymatically isolated from an appropriate animal model (e.g., mouse, rat, rabbit) or from human heart tissue.[16]
-
Fluorescent Dye Loading: Isolated cardiomyocytes are loaded with a fluorescent calcium indicator, such as Fluo-4 AM (10 µM), to allow for the measurement of intracellular calcium transients.[16]
-
Experimental Setup: The cells are placed in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
Baseline Recording: Cardiomyocytes are electrically stimulated to contract at a fixed frequency (e.g., 1 Hz). Baseline calcium transients and sarcomere shortening (a measure of cell contraction) are recorded using a high-speed camera and appropriate software.[17]
-
Drug Application: A baseline recording is followed by the perfusion of the experimental chamber with a solution containing the test compound (this compound or levosimendan) at various concentrations.
-
Post-Drug Recording: After a sufficient incubation period, calcium transients and sarcomere shortening are recorded again.
-
Data Analysis: Key parameters are analyzed, including the amplitude and kinetics of the calcium transient, the percentage of sarcomere shortening, and the rates of contraction and relaxation.
In Vivo Assessment: Hemodynamic Pressure-Volume (PV) Loop Analysis
This protocol outlines the gold standard methodology for assessing in vivo cardiac function in small animal models.[18][19]
Protocol:
-
Animal Preparation: A rodent (e.g., mouse or rat) is anesthetized, and body temperature is maintained. The animal is intubated and mechanically ventilated.[19]
-
Surgical Procedure: A midline cervical incision is made to expose the right carotid artery and jugular vein. The jugular vein is catheterized for intravenous drug administration.[19]
-
PV Catheter Insertion: A pressure-volume (PV) catheter is inserted into the right carotid artery and advanced into the left ventricle.[19]
-
Hemodynamic Stabilization: The animal is allowed to stabilize to ensure baseline hemodynamic parameters are consistent.
-
Baseline PV Loop Recording: Baseline pressure and volume data are continuously recorded to generate PV loops.[20]
-
Drug Administration: this compound or levosimendan is administered intravenously at the desired dose.
-
Post-Drug PV Loop Recording: PV loops are recorded at various time points after drug administration to assess the time course of the hemodynamic effects.
-
Data Analysis: The PV loop data is analyzed to determine key parameters of cardiac function, including:
-
Systolic function: Maximum rate of pressure rise (dP/dt_max), ejection fraction, stroke volume, and cardiac output.
-
Diastolic function: Maximum rate of pressure decline (dP/dt_min) and the end-diastolic pressure-volume relationship (EDPVR).
-
Conclusion
This compound and levosimendan represent two distinct approaches to enhancing myocardial contractility. This compound, as a PDE inhibitor, increases intracellular cAMP, leading to a broad range of downstream effects that enhance contractility. Its efficacy, however, may be diminished in the setting of severe heart failure. Levosimendan, a calcium sensitizer, offers a more targeted approach by directly modulating the contractile machinery, an effect that is not reliant on cAMP signaling and is associated with a lower risk of increasing myocardial oxygen demand. The choice between these agents in a therapeutic or research context will depend on the specific application and the underlying pathophysiology of cardiac dysfunction. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and safety profiles.
References
- 1. Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrasting preload-dependent hemodynamic and neurohumoral effects of this compound, a partial phosphodiesterase inhibitor and calcium sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of levosimendan, a calcium sensitizer, to cardiac troponin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Levosimendan, a cardiotonic agent targeted to troponin C, on cardiac function and on phosphorylation and Ca2+ sensitivity of cardiac myofibrils and sarcoplasmic reticulum in guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Exploratory study of the effects of single doses of this compound on hemodynamics and heart rate variability parameters in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Levosimendan Compared to Conventional Inotropic Agents on Hemodynamics and Outcome in Patient with Poor LV Function Undergoing Cardiac Surgery | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 11. Effect of Levosimendan Compared to Conventional Inotropic Agents on Hemodynamics and Outcome in Patient with Poor LV Function Undergoing Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oamjms.eu [oamjms.eu]
- 13. Clinical efficacy and hemodynamic effects of levosimendan in cardiac surgery patients after surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Levosimendan Hemodynamic Effects Depending on the Outcome of Sepsis | Tyurin | Messenger of ANESTHESIOLOGY AND RESUSCITATION [vair-journal.com]
- 15. The use of levosimendan in comparison and in combination with dobutamine in the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mepivacaine reduces calcium transients in isolated murine ventricular cardiomyocytes | springermedizin.de [springermedizin.de]
- 17. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | State-of-the-art methodologies used in preclinical studies to assess left ventricular diastolic and systolic function in mice, pitfalls and troubleshooting [frontiersin.org]
A Comparative Analysis of Isomazole and Dobutamine on Cardiac Output and Blood Pressure
In the landscape of cardiovascular pharmacotherapy, inotropic agents play a critical role in the management of acute heart failure and cardiogenic shock. This guide provides a detailed comparison of two such agents: isomazole, a phosphodiesterase (PDE) inhibitor with calcium-sensitizing properties, and dobutamine, a well-established β-adrenergic agonist. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective effects on cardiac output and blood pressure, supported by experimental data.
Quantitative Hemodynamic Effects
The following table summarizes the quantitative effects of this compound and dobutamine on key hemodynamic parameters as reported in separate clinical studies. It is important to note that these findings are not from head-to-head comparative trials, and thus, direct comparisons should be made with caution.
| Parameter | This compound | Dobutamine |
| Cardiac Output | - Increased by 20% with a 20 mg oral dose in patients with stable chronic heart failure (CHF)[1]. - Increased by 23% with intravenous administration in a subgroup of heart failure patients. | - Increased cardiac output in 70% of patients with septic shock at doses up to 10 µg/kg/min[2]. - Increased from 2.92 to 4.45 L/min/m² with an infusion of 8 µg/kg/min in patients with and without congestive heart failure[3]. |
| Mean Arterial Pressure (MAP) | - Decreased by 6% with a 10 mg oral dose and by 13% with a 20 mg oral dose in stable CHF patients[1]. | - Effects are variable: decreased in 43% and increased in 22% of septic shock patients at doses up to 10 µg/kg/min[2]. - No significant change (93.4 to 97.8 mmHg) with an 8 µg/kg/min infusion in patients with or without congestive heart failure[3]. |
| Systolic Blood Pressure | - Data not specifically reported in the reviewed studies. | - Approximately 7.5% of adult patients experience a systolic pressure increase of 50 mm Hg or greater. |
| Diastolic Blood Pressure | - Data not specifically reported in the reviewed studies. | - Data not specifically reported in the reviewed studies. |
Signaling Pathways and Mechanism of Action
The distinct mechanisms of action of this compound and dobutamine underlie their different hemodynamic profiles.
This compound Signaling Pathway
This compound is a phosphodiesterase (PDE) inhibitor, primarily targeting PDE3, and also exhibits calcium-sensitizing properties. Its mechanism involves increasing intracellular cyclic adenosine monophosphate (cAMP) by preventing its breakdown by PDE3. This leads to protein kinase A (PKA) activation, resulting in the phosphorylation of various intracellular proteins that enhance myocardial contractility. Additionally, its calcium-sensitizing effect increases the affinity of troponin C for calcium, further augmenting contractile force without a significant increase in intracellular calcium concentration.
Caption: Signaling pathway of this compound.
Dobutamine Signaling Pathway
Dobutamine is a synthetic catecholamine that primarily stimulates β1-adrenergic receptors in the heart.[4] This activation leads to the stimulation of adenylyl cyclase, which increases the production of cAMP from ATP. The subsequent rise in cAMP levels activates PKA, which then phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced myocardial contractility.[2][4][5] Dobutamine's effects are dose-dependent, with positive inotropic effects being predominant at lower doses.[6]
Caption: Signaling pathway of Dobutamine.
Experimental Protocols
While detailed protocols from a head-to-head comparison are unavailable, the following outlines the methodologies from separate studies investigating the hemodynamic effects of this compound and dobutamine.
This compound Study Protocol (Based on a study in Chronic Heart Failure)
-
Study Design: An exploratory, open-label study.[1]
-
Patient Population: 12 patients with stable New York Heart Association (NYHA) class III-IV chronic heart failure.[1]
-
Intervention: Single oral doses of this compound ranging from 5 to 30 mg.[1]
-
Hemodynamic Measurements: Hemodynamic parameters were measured using a Swan-Ganz thermodilution catheter. Measurements included cardiac output, pulmonary artery pressure, and mean arterial pressure.[1]
-
Data Analysis: Changes in hemodynamic parameters from baseline were analyzed. Statistical significance was determined using appropriate tests (e.g., p-values were reported).[1]
Dobutamine Study Protocol (Based on various studies in Heart Failure and Septic Shock)
-
Study Design: Various designs, including dose-escalation studies and randomized controlled trials.
-
Patient Population: Patients with acute decompensated heart failure, cardiogenic shock, or septic shock.
-
Intervention: Dobutamine administered as a continuous intravenous infusion, with doses typically ranging from 2.5 to 20 µg/kg/min, and in some cases up to 40 µg/kg/min.[7]
-
Hemodynamic Measurements: Continuous monitoring of electrocardiogram (ECG) and blood pressure is standard.[7] Invasive hemodynamic monitoring via a pulmonary artery catheter is often employed to measure cardiac output (by thermodilution), pulmonary capillary wedge pressure, and central venous pressure.
-
Data Analysis: Dose-response relationships and changes from baseline in hemodynamic variables are assessed. Statistical analyses are performed to determine the significance of observed effects.
Experimental Workflow
The following diagram illustrates a general experimental workflow for a clinical trial comparing two inotropic agents like this compound and dobutamine.
Caption: Experimental workflow for a comparative drug trial.
Conclusion
Both this compound and dobutamine demonstrate positive inotropic effects, leading to an increase in cardiac output. However, their effects on blood pressure appear to differ. This compound, in the reviewed studies, was associated with a decrease in mean arterial pressure, suggesting a vasodilatory effect. Dobutamine's effect on blood pressure is more variable and can range from an increase to a decrease, depending on the patient population and clinical context. The choice between these agents in a clinical or research setting would depend on the desired hemodynamic profile, the underlying patient condition, and the need for afterload reduction. Further head-to-head comparative studies are warranted to provide a more definitive comparison of their efficacy and safety profiles.
References
- 1. Exploratory study of the effects of single doses of this compound on hemodynamics and heart rate variability parameters in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Comparative haemodynamic effects of dobutamine and isoproterenol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 5. litfl.com [litfl.com]
- 6. droracle.ai [droracle.ai]
- 7. Dobutamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Isomazole's Phosphodiesterase Isoform Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Comparative Analysis of Isomazole's PDE Isoform Inhibition
Despite extensive investigation, specific IC50 or Ki values detailing this compound's potency against a wide range of phosphodiesterase isoforms are not available in the current body of scientific literature. The available research provides some indications of its activity, though with some conflicting findings.
One study suggests that the positive inotropic effects of this compound in non-failing human heart tissue can be primarily attributed to the inhibition of PDE III or a combination of PDE III and PDE IV.[1] This is based on the observation that at concentrations where this compound produced its maximal positive inotropic effect, both PDE III and PDE IV were completely inhibited.[1]
In contrast, another study describes both this compound and its analogue, sulmazole, as weak inhibitors of PDE III. This research suggests that their inotropic activity is unlikely to be solely due to PDE III inhibition and points towards significant inhibition of the cGMP-specific isoenzyme, PDE V. This compound has also been noted for its calcium-sensitizing properties, which may contribute to its overall pharmacological effect.[2][3]
Due to the lack of quantitative data, a direct comparison table of IC50 values cannot be provided. The following table summarizes the qualitative findings from the available literature.
| Phosphodiesterase Isoform | Reported Inhibitory Activity of this compound | Reference |
| PDE III | Indicated as a primary target; also described as a weak inhibitor. | [1] |
| PDE IV | Implicated as a potential target in combination with PDE III. | [1] |
| PDE V | Described as a significant target. |
Signaling Pathways
The inhibition of different PDE isoforms by this compound would lead to distinct downstream signaling events. The following diagrams illustrate the potential pathways affected by the inhibition of PDE III and PDE V.
Caption: PDE3 Inhibition Pathway in Cardiomyocytes.
Caption: PDE5 Inhibition Pathway in Vascular Smooth Muscle Cells.
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound with various phosphodiesterase isoforms, a standardized in vitro PDE activity assay would be employed. The following is a generalized protocol based on commonly used methods.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a panel of purified human recombinant phosphodiesterase isoforms (PDE1-PDE11).
Materials:
-
Purified human recombinant PDE isoforms (e.g., PDE1A, PDE2A, PDE3A, PDE4A, PDE5A, etc.)
-
This compound
-
Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) as substrates
-
[³H]-cAMP and [³H]-cGMP as radiolabeled tracers
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
96-well microplates
-
Scintillation counter
Workflow:
Caption: Generalized Workflow for a Radiometric PDE Activity Assay.
Procedure:
-
Preparation: A dilution series of this compound is prepared in the assay buffer.
-
Enzyme and Inhibitor Incubation: A fixed amount of a specific PDE isoform is pre-incubated with varying concentrations of this compound in a 96-well plate.
-
Reaction Initiation: The enzymatic reaction is started by the addition of the respective cyclic nucleotide substrate containing a radiolabeled tracer ([³H]-cAMP or [³H]-cGMP).
-
Reaction Incubation: The reaction mixture is incubated for a specific time at a controlled temperature (e.g., 30°C or 37°C).
-
Reaction Termination: The reaction is stopped, typically by heat inactivation.
-
Nucleotide Conversion: Snake venom nucleotidase is added to the mixture to convert the resulting radiolabeled 5'-monophosphate (5'-AMP or 5'-GMP) into its corresponding nucleoside ([³H]-adenosine or [³H]-guanosine).
-
Separation: The reaction mixture is passed through an anion-exchange resin. The unreacted, charged [³H]-cAMP or [³H]-cGMP binds to the resin, while the uncharged [³H]-adenosine or [³H]-guanosine passes through.
-
Quantification: The amount of radioactivity in the eluate is measured using a scintillation counter. This corresponds to the amount of hydrolyzed substrate.
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Conclusion
While this compound is recognized as a phosphodiesterase inhibitor, the lack of publicly available, comprehensive quantitative data on its cross-reactivity with various PDE isoforms presents a significant knowledge gap. The existing literature provides conflicting indications, with some studies suggesting inhibition of PDE III and/or PDE IV, and others pointing to PDE V as a primary target. To fully understand the pharmacological profile of this compound and its potential for therapeutic applications, further research is required to generate a complete inhibitory profile against all PDE families. The experimental protocol outlined in this guide provides a standard methodology for obtaining such crucial data. This would enable a more precise understanding of its mechanism of action and inform the development of more selective and effective therapeutic agents.
References
- 1. Effects of this compound on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploratory study of the effects of single doses of this compound on hemodynamics and heart rate variability parameters in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting preload-dependent hemodynamic and neurohumoral effects of this compound, a partial phosphodiesterase inhibitor and calcium sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Isomazole: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals handling Isomazole, a cardiotonic agent, understanding the correct disposal procedures is paramount to ensuring a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) for this compound detailing explicit disposal instructions could not be located in the available resources, general principles of pharmaceutical waste management provide a framework for its safe handling and disposal.
General Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste is regulated to prevent environmental contamination and accidental exposure. Unused or expired chemicals like this compound should be managed as chemical waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local and national regulations may vary.
Segregation and Storage of this compound Waste
Proper segregation of chemical waste is the first step in ensuring safe disposal. This compound waste should not be mixed with other waste streams.
Key Steps for Handling this compound Waste:
-
Do Not Dispose Down the Drain: Never dispose of this compound, or any pharmaceutical waste, down the sink or in regular trash.[1]
-
Dedicated Waste Container: Use a designated, clearly labeled, and sealed container for this compound waste.
-
Segregation: Keep this compound waste separate from other chemical, biological, and radioactive waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste Pharmaceuticals."[2]
-
Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic.
Disposal Workflow for Pharmaceutical Waste
The following diagram outlines a general workflow for the proper disposal of pharmaceutical waste in a laboratory setting. This process is designed to ensure safety and compliance with standard hazardous waste regulations.
Spill Management
In the event of a spill, it is critical to have established procedures to minimize exposure and environmental contamination.
Immediate Actions for an this compound Spill:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Consult SDS: Refer to the specific Safety Data Sheet for this compound for detailed spill cleanup instructions. If an SDS is not available, treat the compound as hazardous.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat, before attempting to clean the spill.
-
Containment: Use a chemical spill kit with absorbent materials to contain the spill.
-
Cleanup: Clean the affected area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup should be placed in the hazardous waste container along with the this compound waste.
Quantitative Data on Pharmaceutical Waste
While specific quantitative data for this compound disposal is not available, the following table provides a general overview of common categories for pharmaceutical waste, which helps in understanding the broader context of waste management in a laboratory setting.
| Waste Category | Description | Recommended Container |
| Non-Hazardous Pharmaceutical Waste | The majority of pharmaceutical waste, regulated at the state level. | White container with a blue lid |
| RCRA Hazardous Waste | Pharmaceuticals listed by the EPA as hazardous. | Black container |
| Trace Chemotherapy Waste | Items contaminated with trace amounts of chemotherapy drugs. | Yellow container |
| Controlled Substances | Regulated by the DEA and require specific disposal protocols. | Designated secure container as per DEA regulations |
This table represents common industry practices; always confirm with your institution's EHS guidelines.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
